Methyl 5-(azidomethyl)furan-2-carboxylate
Description
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Structure
3D Structure
Properties
IUPAC Name |
methyl 5-(azidomethyl)furan-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O3/c1-12-7(11)6-3-2-5(13-6)4-9-10-8/h2-3H,4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXNALIJSJJPTEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(O1)CN=[N+]=[N-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30622416 | |
| Record name | Methyl 5-(azidomethyl)furan-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30622416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83608-90-6 | |
| Record name | Methyl 5-(azidomethyl)furan-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30622416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Methyl 5-(azidomethyl)furan-2-carboxylate CAS 83608-90-6 properties
CAS: 83608-90-6 Formula: C₇H₇N₃O₃ Molecular Weight: 181.15 g/mol [1]
Executive Summary
Methyl 5-(azidomethyl)furan-2-carboxylate is a bifunctional heteroaromatic building block that bridges bio-based chemistry and high-precision ligation.[1] Derived from 5-(chloromethyl)furfural (CMF) or 5-(hydroxymethyl)furfural (HMF) downstream products, this molecule features an electron-rich furan core flanked by two distinct reactive handles:[1]
-
Methyl Ester (C-2 position): A masked carboxylic acid suitable for further derivatization or hydrolysis.[1]
-
Azidomethyl Group (C-5 position): A bio-orthogonal "click" handle primed for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1]
This guide outlines the physicochemical profile, synthesis, safety protocols, and application of CAS 83608-90-6 in drug discovery and materials science.
Physicochemical Profile
While specific experimental melting points for this intermediate are often proprietary to catalog suppliers, its properties can be reliably extrapolated from its chloro-analog (Methyl 5-(chloromethyl)furan-2-carboxylate).[1]
| Property | Value / Description | Note |
| Physical State | Low-melting solid or viscous oil | Precursor (Cl-analog) MP is 29–30 °C. Azide substitution typically lowers MP slightly.[1] |
| Boiling Point | >110 °C (Predicted) | Do not distill. Azides are heat-sensitive.[1] |
| Solubility | Soluble in DCM, EtOAc, DMSO, DMF | Insoluble in water. |
| Density | ~1.25 g/cm³ (Predicted) | Denser than water due to ester/azide functionality. |
| Appearance | Colorless to pale yellow | Darkens upon oxidation/storage; store under inert gas.[1] |
Synthetic Pathway & Mechanism[1][2][3][4][5]
The most robust route to CAS 83608-90-6 is the nucleophilic substitution of methyl 5-(chloromethyl)furan-2-carboxylate using sodium azide.[1] This
Mechanistic Workflow (Graphviz)
Figure 1: Nucleophilic substitution pathway for the synthesis of the target azide.
Experimental Protocol: Synthesis from Chloro-Precursor
Safety Note: Perform all steps behind a blast shield. Avoid metal spatulas.
-
Reagents:
-
Methyl 5-(chloromethyl)furan-2-carboxylate (1.0 eq)[1]
-
Sodium Azide (1.2 eq)
-
DMSO (anhydrous, 0.5 M concentration relative to substrate)
-
-
Procedure:
-
Dissolve the chloro-furan substrate in DMSO at room temperature.[1]
-
Add Sodium Azide in a single portion. Note: The reaction is slightly exothermic.
-
Stir at ambient temperature for 4–6 hours. Monitor by TLC (System: 20% EtOAc/Hexanes). The product will have a slightly lower
than the chloride. -
Workup: Dilute reaction mixture with 5 volumes of ice-cold water. Extract with Diethyl Ether or Ethyl Acetate (
). -
Wash: Wash combined organics with water (
) and brine ( ) to remove residual DMSO. -
Dry & Concentrate: Dry over
, filter, and concentrate in vacuo at <30 °C . Do not heat to dryness.[1][2][3]
-
Reactivity Profile: The "Click" Utility[4][5]
The primary utility of CAS 83608-90-6 is as a heterobifunctional linker.[1] The azide moiety undergoes Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to form a 1,4-disubstituted 1,2,3-triazole.[1][4][5] This reaction is regioselective and tolerant of the furan ester.
CuAAC Catalytic Cycle (Graphviz)
Figure 2: The Cu(I) catalytic cycle for attaching the furan moiety to a target alkyne.[6][5]
Protocol: Standard CuAAC Ligation
-
Solvent:
-BuOH : Water (1:1).[1] -
Catalyst Loading:
(1 mol%) and Sodium Ascorbate (5 mol%). -
Procedure:
-
Suspend alkyne (1.0 eq) and Furan Azide (1.0 eq) in solvent.
-
Add ascorbate solution, followed by copper sulfate solution.
-
Stir vigorously in the dark for 12 hours.
-
Product usually precipitates or is extracted with EtOAc.[1]
-
Safety & Handling: The "Rule of Six"
Working with organic azides requires strict adherence to safety ratios to prevent explosive decomposition.[7]
Stability Calculation
The safety of an organic azide is estimated using the Carbon/Nitrogen ratio (
Formula:
For Methyl 5-(azidomethyl)furan-2-carboxylate (
- [1]
Verdict: The ratio is 3.33 , which is
-
Status: Isolable. The molecule is generally stable at room temperature.
-
Constraints:
References
-
Synthesis of Furan Derivatives: Keegstra, M. A. (1992). Fast and selective synthesis of 5-(chloromethyl)-2-furoic acid esters. Synlett.
-
Azide Safety Guidelines: Bräse, S., et al. (2005).[9] Organic Azides: An Exploding Diversity of a Unique Class of Compounds. Angewandte Chemie International Edition.
-
CuAAC Mechanism: Himo, F., et al. (2005). Copper-Catalyzed Azide-Alkyne Cycloaddition: Mechanism and Role of the Binuclear Catalyst. Journal of the American Chemical Society.
-
Precursor Properties: PubChem. Methyl 5-(chloromethyl)furan-2-carboxylate (CID 76946).[1]
Sources
- 1. 83608-90-6|MEthyl 5-(azidomethyl)-2-furoate|BLD Pharm [bldpharm.com]
- 2. uvic.ca [uvic.ca]
- 3. safety.fsu.edu [safety.fsu.edu]
- 4. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Copper‐Catalyzed Azide–Alkyne Cycloaddition Reaction: Why Two Is Faster than One - PMC [pmc.ncbi.nlm.nih.gov]
- 7. safety.pitt.edu [safety.pitt.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
A Technical Guide to 5-Azidomethyl-2-Furoic Acid Methyl Ester: Synthesis, Characterization, and Application in Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Azidomethyl-2-furoic acid methyl ester is a versatile bifunctional molecule featuring a furan core, an azide moiety for click chemistry, and a methyl ester for further functionalization. This guide provides a comprehensive technical overview of its chemical structure, properties, synthesis, and purification. It details its primary application as a key building block in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of bioconjugation and materials science. We present detailed, field-tested protocols for its synthesis and subsequent use in a typical click reaction, alongside a discussion of the underlying reaction mechanisms. This document serves as a practical resource for researchers aiming to leverage this powerful chemical tool in drug discovery, diagnostics, and advanced materials development.
Introduction
In the landscape of modern chemical biology and materials science, the need for efficient and selective chemical ligation methods is paramount. "Click chemistry," a concept introduced by K.B. Sharpless, addresses this need by defining a set of powerful, reliable, and specific reactions.[1] Among these, the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) has emerged as the most prominent example, enabling the formation of a stable 1,2,3-triazole linkage from an azide and a terminal alkyne.[2] This reaction's high efficiency, regioselectivity, and tolerance of diverse functional groups have made it an indispensable tool for applications ranging from biomolecule labeling to polymer synthesis.[1][3]
5-Azidomethyl-2-furoic acid methyl ester is a heterobifunctional linker designed to capitalize on the power of CuAAC. Its structure incorporates:
-
A furan ring , a five-membered aromatic heterocycle that provides a rigid and stable scaffold. Furan derivatives are valuable intermediates in the synthesis of dyes, specialty chemicals, and pharmaceuticals.[4][5]
-
An azidomethyl group (-CH₂N₃), which serves as the reactive handle for CuAAC reactions.
-
A methyl ester group (-COOCH₃), which can be hydrolyzed to a carboxylic acid for subsequent conjugation to amine-containing molecules (e.g., proteins, peptides) via amide bond formation.[6]
This unique combination of features makes it a valuable reagent for constructing complex molecular architectures and bioconjugates. This guide offers a deep dive into the chemical properties, synthesis, and practical applications of this compound.
Chemical Properties and Structure Elucidation
A thorough understanding of the physicochemical and spectroscopic properties of 5-azidomethyl-2-furoic acid methyl ester is critical for its synthesis, purification, and application.
Physicochemical Properties
The key properties of the title compound are summarized in the table below. These values are essential for planning reactions, purification, and storage.
| Property | Value | Source |
| Chemical Formula | C₇H₇N₃O₃ | N/A |
| Molecular Weight | 181.15 g/mol | N/A |
| Appearance | Colorless to pale yellow oil or low-melting solid | [7] |
| Solubility | Soluble in common organic solvents (e.g., CH₂Cl₂, CHCl₃, EtOAc, THF); Insoluble in water. | [7] |
Spectroscopic Characterization
Spectroscopic analysis is the cornerstone of verifying the identity and purity of the synthesized compound.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: The most prominent and diagnostic peak in the FTIR spectrum is the strong, sharp absorption band corresponding to the asymmetric stretching vibration (νₐₛ) of the azide group (N₃). This peak typically appears in the 2100-2270 cm⁻¹ region.[8][9] The presence of this band is a definitive indicator of successful azidation. Other key signals include the C=O stretch of the ester at ~1720-1740 cm⁻¹ and C-O stretches within the fingerprint region.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum provides a clear map of the molecule's hydrogen atoms. Expected signals include: a singlet for the methyl ester protons (-OCH₃) around 3.8-3.9 ppm, a singlet for the methylene protons adjacent to the azide (-CH₂N₃) around 4.5-4.7 ppm, and two doublets for the furan ring protons, typically between 6.5 and 7.2 ppm.[10][11]
-
¹³C NMR: The carbon spectrum complements the proton data. Key resonances include the ester carbonyl carbon (~158 ppm), carbons of the furan ring (typically between 110-150 ppm), the methylene carbon (-CH₂N₃) around 50-55 ppm, and the methyl ester carbon (-OCH₃) around 52 ppm.[12][13]
-
-
Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to verify the elemental composition with high accuracy.
Synthesis and Purification
The most common and efficient synthesis of 5-azidomethyl-2-furoic acid methyl ester involves a two-step process starting from the commercially available methyl 5-(hydroxymethyl)-2-furoate or by first preparing its chlorinated precursor.
Synthesis Workflow
The overall process involves the conversion of a primary alcohol to a good leaving group (a halide), followed by nucleophilic substitution with an azide salt.
Caption: Workflow for the synthesis and purification of the title compound.
Detailed Synthesis Protocol
Materials:
-
Sodium azide (NaN₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Hexane
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve methyl 5-(chloromethyl)-2-furoate (1.0 eq) in anhydrous DMF (approx. 0.2 M concentration).
-
Rationale: DMF is an excellent polar aprotic solvent for Sₙ2 reactions, as it effectively solvates the sodium cation while leaving the azide anion highly nucleophilic.[15]
-
-
Azide Addition: Add sodium azide (NaN₃, 1.2-1.5 eq) to the solution in one portion.
-
Reaction: Stir the mixture at room temperature (or gently heat to 40-50 °C to increase the rate) and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).
-
Work-up: a. Cool the reaction mixture to room temperature and pour it into a separatory funnel containing deionized water. b. Extract the aqueous phase three times with ethyl acetate. c. Combine the organic layers and wash them sequentially with deionized water and then brine.
-
Rationale: The water wash removes the DMF and excess sodium azide, while the brine wash helps to remove residual water from the organic phase. d. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification Protocol
The crude product is typically purified by flash column chromatography on silica gel.
-
Column Preparation: Pack a glass column with silica gel using a hexane/ethyl acetate mixture as the eluent.
-
Loading: Dissolve the crude oil in a minimal amount of dichloromethane or the eluent and load it onto the column.
-
Elution: Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 5% EtOAc in hexane and gradually increasing to 20%). The product is less polar than any remaining starting alcohol and more polar than the chlorinated intermediate.
-
Collection: Collect fractions and analyze them by TLC. Combine the fractions containing the pure product.
-
Final Step: Evaporate the solvent from the combined pure fractions under reduced pressure to yield 5-azidomethyl-2-furoic acid methyl ester as a colorless or pale yellow oil. Verify purity and identity using NMR and FTIR spectroscopy as described in Section 2.2.
Application in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The primary utility of 5-azidomethyl-2-furoic acid methyl ester is as a partner in the CuAAC reaction to form a stable 1,4-disubstituted triazole ring. This reaction is a cornerstone of bioconjugation, allowing for the precise attachment of this linker to alkyne-modified biomolecules or surfaces.[3][19]
Mechanism of Action: The CuAAC Catalytic Cycle
The CuAAC reaction proceeds via a multi-step catalytic cycle involving copper(I) intermediates. While initial proposals suggested a mononuclear pathway, substantial evidence now supports a dinuclear copper mechanism as being kinetically favored, providing a better explanation for the reaction's remarkable rate acceleration.[1][20]
Caption: The generally accepted dinuclear catalytic cycle for the CuAAC reaction.
Key Steps of the Cycle:
-
Copper(I) Acetylide Formation: A terminal alkyne reacts with one or more Cu(I) centers to form a copper acetylide intermediate.[1] The active Cu(I) catalyst is often generated in situ from a Cu(II) salt (like CuSO₄) using a reducing agent such as sodium ascorbate.[2][19]
-
Cycloaddition: The azide coordinates to a copper center, bringing it into proximity with the activated alkyne. This facilitates a concerted cycloaddition to form a six-membered copper-containing metallacycle.[1]
-
Ring Contraction: The metallacycle rapidly rearranges to a more stable dinuclear copper triazolide intermediate.[1]
-
Protonolysis: The copper-triazole bond is cleaved by a proton source (often another alkyne molecule), releasing the final 1,4-disubstituted 1,2,3-triazole product and regenerating the active copper catalyst.[1]
Experimental Protocol for a Typical CuAAC Reaction
This protocol describes the conjugation of 5-azidomethyl-2-furoic acid methyl ester to an alkyne-functionalized molecule (e.g., propargyl-functionalized peptide).
Materials:
-
5-Azidomethyl-2-furoic acid methyl ester (Azide Component)
-
Alkyne-functionalized substrate (e.g., Propargyl-Glycine)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate (NaAsc)
-
Solvent system (e.g., t-BuOH/H₂O 1:1, or DMF)
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the Azide Component (e.g., 10 mM in DMF).
-
Prepare a stock solution of the Alkyne Substrate (e.g., 10 mM in water).
-
Prepare a fresh stock solution of CuSO₄ (e.g., 50 mM in water).
-
Prepare a fresh stock solution of Sodium Ascorbate (e.g., 100 mM in water).
-
Rationale: Sodium ascorbate is sensitive to oxidation, so fresh solutions are crucial for efficient reduction of Cu(II) to the active Cu(I) state.[19]
-
-
Reaction Assembly: In a microcentrifuge tube, add the following in order: a. Solvent (e.g., t-BuOH/H₂O mixture). b. Alkyne Substrate (1.0 eq). c. Azide Component (1.1-1.2 eq). d. CuSO₄ solution (0.05-0.1 eq, i.e., 5-10 mol%). e. Sodium Ascorbate solution (0.25-0.5 eq, i.e., 25-50 mol%).
-
Rationale: The reagents are added in this order to ensure the reducing agent is present when the copper is added, promoting the immediate formation of the active Cu(I) catalyst and minimizing potential side reactions.[19]
-
-
Reaction: Vortex the mixture briefly and allow it to react at room temperature for 1-4 hours. The reaction can be monitored by LC-MS to track the formation of the triazole product.
-
Purification: Depending on the nature of the product, purification can be achieved by reverse-phase HPLC (for peptides/biomolecules) or extraction and column chromatography (for small molecules).
Sample Reaction Data
The following table presents hypothetical data for the conjugation of the title compound to Propargyl-Glycine, illustrating typical results.
| Parameter | Value |
| Reactants | 5-Azidomethyl-2-furoic acid methyl ester, Propargyl-Glycine |
| Catalyst Loading | 5 mol% CuSO₄, 25 mol% Sodium Ascorbate |
| Reaction Time | 2 hours |
| Temperature | 25 °C |
| Conversion | >95% (as determined by LC-MS) |
| Isolated Yield | 85-90% |
| Product M.W. | 282.25 g/mol |
Safety and Handling
Organic azides are energetic compounds and must be handled with appropriate precautions.
-
Toxicity: Sodium azide, a common reagent in the synthesis, is highly toxic. Handle only in a chemical fume hood with appropriate PPE, including gloves and safety glasses.[21]
-
Explosion Hazard: Low molecular weight organic azides can be explosive and sensitive to shock, friction, and heat.[17][22] While 5-azidomethyl-2-furoic acid methyl ester has a carbon-to-nitrogen ratio that suggests moderate stability, it should still be treated as potentially hazardous.[17]
-
Incompatibilities: Avoid contact with strong acids, which can generate highly toxic and explosive hydrazoic acid (HN₃).[18] Do not use metal spatulas or ground glass joints, as friction can initiate decomposition.[22] Avoid halogenated solvents like dichloromethane in reactions with sodium azide, as this can form extremely unstable diazidomethane.[16][21]
-
Storage: Store the compound in a cool, dark place, away from heat sources.[21]
-
Disposal: Azide-containing waste must be collected in a separate, clearly labeled container and disposed of through an approved chemical waste program.[17] Never pour azide solutions down the drain, as they can react with lead or copper pipes to form highly explosive heavy metal azides.[16]
Conclusion and Future Outlook
5-Azidomethyl-2-furoic acid methyl ester is a robust and versatile chemical tool for researchers in chemistry, biology, and materials science. Its straightforward synthesis and reliable performance in CuAAC reactions make it an ideal choice for introducing a furan scaffold into a wide array of molecular systems. The furan ring itself can participate in further reactions, such as Diels-Alder cycloadditions or oxidative cross-linking, offering additional avenues for molecular construction.[23][24] As the demand for sophisticated bioconjugates and functional materials continues to grow, the utility of well-designed linkers like this one will undoubtedly expand, finding new applications in targeted drug delivery, advanced diagnostics, and self-healing polymers.
References
-
Safe Handling of Azides. (2013). University of Pittsburgh Environmental Health and Safety. [Link]
-
Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal. [Link]
-
Golas, P. L., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 39(4), 1302-1315. [Link]
-
Azides. University of California, Santa Barbara EH&S. [Link]
-
SOP For Handling Azides And Other Potentially Explosive Materials. (2018). University College Dublin, School of Chemistry. [Link]
-
The Copper‐Catalyzed Azide–Alkyne Cycloaddition Reaction: Why Two Is Faster than One. (2026). Wiley Online Library. [Link]
-
Standard Operating Procedure Safe Handling of Azido Compounds. (2021). The University of New Mexico, Department of Chemistry & Chemical Biology. [Link]
-
Information on Azide Compounds. Stanford University Environmental Health & Safety. [Link]
-
Representative FTIR of an inorganic and an organic azide. ResearchGate. [Link]
-
Electronic Supplementary Information A Tunable Precious-Metal-Free System for Selective Oxidative Esterification of Biobased 5-(. The Royal Society of Chemistry. [Link]
-
Online Spectroscopic Investigations (FTIR/Raman) of Industrial Reactions. ACS Publications. [Link]
-
2D-IR spectroscopy of azide-labeled carbohydrates in H₂O. AIP Publishing. [Link]
-
Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]
-
Matrix-isolation FTIR study of azidoacetone and azidoacetonitrile. AIP Publishing. [Link]
-
Furan oxidation based cross-linking: a new approach for the study and targeting of nucleic acid and protein interactions. Royal Society of Chemistry. [Link]
-
Furan-based (photo)oxidation reactions and their application in nucleic acid and protein targeting. PubMed. [Link]
-
Applications of furan and its derivative. Slideshare. [Link]
-
Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. MDPI. [Link]
-
Efficient synthesis of 5-methyl-2-furancarboxylic acid via selective hydrogenolysis of bio-renewable 5-hydroxymethyl-2-furancarboxylic acid on Pd/C catalysts at ambient temperature. ResearchGate. [Link]
-
Efficient synthesis of 5-methyl-2-furancarboxylic acid via selective hydrogenolysis of bio-renewable 5-hydroxymethyl-2-furancarboxylic acid on Pd/C catalysts at ambient temperature. Royal Society of Chemistry. [Link]
-
Preparation of Methyl Ester Precursors of Biologically Active Agents. ResearchGate. [Link]
-
Methyl 5-(chloromethyl)-2-furoate – preparation and application. Georganics. [Link]
-
Synthesis and biological activities of 5-(hydroxymethyl, azidomethyl, or aminomethyl)-2'-deoxyuridine and related 5'-substituted analogues. PubMed. [Link]
- Synthesis methods for the preparation of 2-furoic acid derivatives.
-
Synthesis of Bioconjugation Reagents for Use in Covalent Cross-Linking of Proteins by Azide–Alkyne Cycloaddition. Preprints.org. [Link]
-
NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. ACS Publications. [Link]
-
NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. EPFL. [Link]
-
Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. ResearchGate. [Link]
-
Methyl 5-nitro-2-furoate. PubChem. [Link]
-
Evaluating the Effect of Methyl 5-(Hydroxy-Methyl) Furan-2-Carboxylate on Cytotoxicity and Antibacterial Activity. Science Alert. [Link]
-
5-Methyl-2-furoicacid. The Automated Topology Builder (ATB) and Repository. [Link]
-
Exploring the Role of 5-Hydroxymethyl-2-Furfural and Sumiki's Acid in Beta-Cell Metabolism. Research Square. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Click Chemistry [organic-chemistry.org]
- 3. jk-sci.com [jk-sci.com]
- 4. Applications of furan and its derivative | PPTX [slideshare.net]
- 5. tcichemicals.com [tcichemicals.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Methyl 5-(chloromethyl)-2-furoate – preparation and application - Georganics [georganics.sk]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. rsc.org [rsc.org]
- 11. epfl.ch [epfl.ch]
- 12. scs.illinois.edu [scs.illinois.edu]
- 13. Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate | MDPI [mdpi.com]
- 14. Methyl 5-(chloromethyl)-2-furoate 97 2144-37-8 [sigmaaldrich.com]
- 15. preprints.org [preprints.org]
- 16. chemistry.unm.edu [chemistry.unm.edu]
- 17. safety.pitt.edu [safety.pitt.edu]
- 18. research.wayne.edu [research.wayne.edu]
- 19. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. ucd.ie [ucd.ie]
- 22. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 23. Furan oxidation based cross-linking: a new approach for the study and targeting of nucleic acid and protein interactions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 24. Furan-based (photo)oxidation reactions and their application in nucleic acid and protein targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Stability and Solubility Profile of Methyl 5-(azidomethyl)furan-2-carboxylate
[1][2]
Part 1: Executive Summary
Methyl 5-(azidomethyl)furan-2-carboxylate is a specialized heterocyclic building block primarily utilized in "Click Chemistry" (CuAAC) to generate triazole-linked furan derivatives for pharmaceutical and materials science applications.[1] Its dual functionality—an electrophilic ester and a nucleophilic/dipolar azide—makes it a versatile but reactive intermediate.
This guide provides a critical analysis of its physicochemical stability and solubility, derived from structural activity relationships (SAR) of furan-2-carboxylate analogs and organic azide safety protocols.[1]
Key Technical Takeaways:
-
Thermal Stability: Moderate. The azidomethyl group is thermally sensitive; decomposition to nitrenes can occur at elevated temperatures (>80°C).
-
Chemical Stability: The furan ring is susceptible to oxidative degradation and acid-catalyzed ring opening.[1] The ester moiety is prone to hydrolysis under basic conditions.
-
Solubility: Highly soluble in polar organic solvents (DMSO, DMF, MeOH); limited aqueous solubility.
-
Safety: The compound adheres to the "Rule of Six" (7 carbons vs. 1 azide), classifying it as generally safe for isolation but requiring standard azide precautions.
Part 2: Physicochemical Identity & Properties[1][2][3]
| Property | Data / Prediction | Notes |
| IUPAC Name | Methyl 5-(azidomethyl)furan-2-carboxylate | |
| Molecular Formula | C₇H₇N₃O₃ | |
| Molecular Weight | 181.15 g/mol | |
| Physical State | Low-melting solid or Oil | Inferred from chloro-analog (MP 29-30°C) [1].[1][2] |
| C/N Ratio | (C+O)/N = 3.33 | Safe for isolation (Threshold > 3) [2]. |
| LogP (Predicted) | ~1.2 - 1.5 | Lipophilic, suitable for organic extraction. |
| TPSA | ~85 Ų | Polar surface area indicates good membrane permeability potential. |
Part 3: Solubility Profile
The solubility of methyl 5-(azidomethyl)furan-2-carboxylate is dictated by the lipophilic furan core and the polar ester/azide functionalities.[1]
Solvent Compatibility Table[1]
| Solvent | Solubility Rating | Application Relevance |
| DMSO / DMF | High (>100 mg/mL) | Preferred for stock solutions and CuAAC reactions.[1] |
| Methanol / Ethanol | High (>50 mg/mL) | Suitable for synthesis and transfer; avoid strong acids/bases. |
| Dichloromethane (DCM) | High (>50 mg/mL) | Excellent for extraction/purification. Warning: Do not use with sodium azide during synthesis (explosive diazidomethane risk). |
| Ethyl Acetate | Moderate-High | Standard solvent for extraction and chromatography.[1] |
| Water | Low (<1 mg/mL) | Poor solubility.[3] Requires co-solvent (e.g., DMSO/t-BuOH) for aqueous click reactions. |
| Hexanes | Low | Likely to oil out or precipitate; useful for trituration. |
Dissolution Protocol for Biological Assays
-
Weighing: Weigh the target mass into a glass vial (avoid metal spatulas).
-
Primary Solubilization: Add 100% DMSO to achieve a concentration of 10-50 mM. Vortex gently until clear.
-
Dilution: Dilute into aqueous buffer (PBS) immediately prior to use. Ensure final DMSO concentration is <1% to prevent cytotoxicity/precipitation.
Part 4: Stability & Reactivity Profile
This compound possesses three distinct reactive centers: the Azide , the Furan Ring , and the Ester .
Thermal Stability (Azide Decomposition)
-
Mechanism: Organic azides decompose to release nitrogen gas (N₂) and form highly reactive nitrenes upon heating.
-
Threshold: While benzyl azides are generally stable up to ~100°C, the electron-rich furan ring may lower the activation energy for decomposition.
-
Recommendation: Do not heat above 60°C during synthesis or solvent removal. Use rotary evaporation at <40°C.
Chemical Stability (Furan Sensitivity)
-
Acid Sensitivity: Furan rings are notoriously unstable in strong acids (pH < 1), leading to ring opening and polymerization (forming dark tars).
-
Oxidation: The furan ring is electron-rich and susceptible to oxidation by air or peroxides, leading to ring degradation.[1]
-
Hydrolysis: The methyl ester is labile. Exposure to basic aqueous media (pH > 9) will rapidly hydrolyze the ester to the free acid (5-(azidomethyl)furan-2-carboxylic acid), altering solubility and reactivity.[1]
Photostability[1][2]
-
Risk: Azides are photolabile. UV irradiation can trigger nitrogen loss and nitrene formation.
-
Protocol: Store in amber vials or wrap containers in aluminum foil.
Part 5: Experimental Protocols
Safety: The "Rule of Six" Check
Before scaling up, verify the safety margin using the Carbon/Nitrogen ratio equation [2]:
-
Calculation: (7 Carbons + 3 Oxygens) / 3 Nitrogens = 10 / 3 = 3.33
Storage & Handling Workflow
-
Temperature: Store at -20°C .
-
Atmosphere: Store under Argon or Nitrogen to prevent furan oxidation.
-
Container: Amber glass vial with a Teflon-lined cap.
-
Tools: Use plastic or ceramic spatulas .[1] Avoid metal (especially copper/brass) to prevent formation of explosive metal azides.
Stability Monitoring via HPLC
Objective: Detect hydrolysis (acid formation) or degradation.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.[1]
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 254 nm (Furan absorption).
-
Expected Retention:
-
Acid Hydrolysis Product: Early eluting (more polar).
-
Target Ester: Middle eluting.
-
Dimer/Polymer: Late eluting or broad smear.
-
Part 6: Visualization of Degradation & Workflow
Degradation Pathways
The following diagram illustrates the primary decomposition routes for Methyl 5-(azidomethyl)furan-2-carboxylate.
Caption: Primary degradation pathways including ester hydrolysis, thermal azide decomposition, and oxidative ring opening.
Solubility & Handling Decision Tree
Caption: Solvent selection guide highlighting solubility success and critical safety warnings for halogenated solvents.
References
-
Georganics. (2023). Methyl 5-(chloromethyl)-2-furoate – preparation and application. Retrieved from
-
University of Pittsburgh. (2013). Safe Handling of Azides. Department of Environmental Health and Safety. Retrieved from
- Sharpless, K. B., et al. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions.
-
Keicher, T., & Löbbecke, S. (2013). Organic Azides. In: Bräse S., Banert K. (eds) Organic Azides. Wiley-VCH.
Methyl 5-(azidomethyl)furan-2-carboxylate molecular weight and formula
An In-Depth Technical Guide to Methyl 5-(azidomethyl)furan-2-carboxylate
Abstract
Methyl 5-(azidomethyl)furan-2-carboxylate is a functionalized heterocyclic compound featuring a furan scaffold, a platform prevalent in many pharmacologically active molecules.[1] Its structure incorporates a methyl ester and a reactive azidomethyl group, positioning it as a versatile building block in medicinal chemistry and drug development. The presence of the azide moiety allows for its use in bioorthogonal "click" chemistry reactions, while the furan core is associated with a range of biological activities, including antibacterial and anticancer properties.[1][2][3] However, the energetic nature of the azide group necessitates stringent safety protocols for its synthesis, handling, and storage. This guide provides a comprehensive overview of its physicochemical properties, a detailed synthetic protocol, critical safety considerations, and potential applications for researchers in the pharmaceutical and life sciences.
Part 1: Physicochemical Properties & Characterization
The molecular structure of Methyl 5-(azidomethyl)furan-2-carboxylate is defined by a central furan ring substituted at the C2 and C5 positions. The methyl ester at C2 influences the compound's polarity and solubility, while the azidomethyl group at C5 is the primary site of reactivity for conjugation chemistries. The furan ring itself is a key structural motif found in numerous natural products and pharmaceuticals, contributing to the molecule's overall biological profile.[1][2]
Table 1: Physicochemical Properties of Methyl 5-(azidomethyl)furan-2-carboxylate
| Property | Value | Source |
| Molecular Formula | C₈H₇N₃O₃ | Calculated |
| Molecular Weight | 193.16 g/mol | Calculated |
| IUPAC Name | methyl 5-(azidomethyl)furan-2-carboxylate | - |
| CAS Number | Not available | - |
| Carbon-to-Nitrogen (C/N) Ratio | 2.67 | Calculated |
Note: Properties are calculated based on the chemical structure, as no direct database entry is available.
The C/N ratio of 2.67 is a critical parameter for assessing the stability of this organic azide. Compounds with a C/N ratio between 1 and 3 can often be synthesized but should be handled in small quantities, used promptly, and stored at low temperatures in the absence of light.[4]
Part 2: Synthesis and Purification
The most direct synthetic route to Methyl 5-(azidomethyl)furan-2-carboxylate involves a two-step process starting from the commercially available precursor, Methyl 5-(hydroxymethyl)furan-2-carboxylate. This precursor has been identified as a natural product with documented anti-inflammatory and antibacterial activities.[2] The synthesis proceeds via activation of the primary alcohol followed by nucleophilic substitution with an azide source.
Synthetic Workflow Diagram
Caption: Proposed two-step synthesis of Methyl 5-(azidomethyl)furan-2-carboxylate.
Experimental Protocol: Synthesis
Causality Statement: This protocol is designed for small-scale synthesis (≤ 1 gram) and incorporates safety measures essential for handling azides. The conversion of the hydroxyl group to a chloromethyl intermediate is a standard procedure to create a good leaving group for the subsequent nucleophilic substitution by the azide ion.
-
Step 1: Synthesis of Methyl 5-(chloromethyl)furan-2-carboxylate (Intermediate).
-
To a stirred solution of Methyl 5-(hydroxymethyl)furan-2-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM) at 0°C under an inert atmosphere (N₂ or Ar), add pyridine (1.2 eq).
-
Rationale: Pyridine acts as a base to neutralize the HCl byproduct of the reaction. Anhydrous conditions prevent unwanted side reactions. The reaction is cooled to control the exotherm.
-
Slowly add thionyl chloride (SOCl₂, 1.1 eq) dropwise, maintaining the temperature below 5°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction by carefully adding saturated sodium bicarbonate (NaHCO₃) solution. Extract the product with DCM, wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo at low temperature (<30°C).
-
Rationale: The aqueous workup removes inorganic salts and excess reagents. Low-temperature concentration minimizes potential degradation. The crude intermediate[5] is often used directly in the next step without further purification due to potential instability.
-
-
Step 2: Synthesis of Methyl 5-(azidomethyl)furan-2-carboxylate.
-
Dissolve the crude Methyl 5-(chloromethyl)furan-2-carboxylate from the previous step in anhydrous dimethylformamide (DMF).
-
Add sodium azide (NaN₃, 1.5 eq) portion-wise. Extreme caution is required when handling solid sodium azide. [6] Use non-metal spatulas (ceramic or plastic).[7]
-
Rationale: Sodium azide is the nucleophile. A slight excess ensures the reaction goes to completion. DMF is a suitable polar aprotic solvent for this Sₙ2 reaction.
-
Stir the mixture at room temperature for 12-18 hours. Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into cold water and extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine to remove residual DMF and salts. Dry over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purification Protocol
Causality Statement: Organic azides are potentially explosive and should never be purified by distillation or sublimation due to the risk of decomposition from heat or pressure.[8]
-
Flash Column Chromatography:
-
The crude product should be purified using flash column chromatography on silica gel.
-
A solvent system such as a gradient of ethyl acetate in hexanes is typically effective.
-
Rationale: Chromatography is a non-thermal purification method that effectively separates the product from non-polar impurities and residual starting materials.
-
Part 3: Safe Handling, Storage, and Stability
The primary hazard associated with Methyl 5-(azidomethyl)furan-2-carboxylate is the energetic nature of the azide group. Organic azides can be sensitive to shock, friction, heat, and light, and may decompose explosively.[8]
Table 2: Hazard Summary and Mitigation Strategies
| Hazard | Risk | Mitigation Protocol |
| Explosion | High risk with heat, shock, or friction. Can form highly explosive heavy metal azides. | Always work behind a blast shield in a chemical fume hood.[6] Avoid contact with metals; use plastic or ceramic spatulas.[7] Do not use ground-glass joints, which can cause friction.[9] Never heat the compound above room temperature.[8] |
| Toxicity | The azide functional group is acutely toxic, with a toxicity profile similar to cyanide.[8] | Always wear appropriate PPE, including safety glasses, a lab coat, and double-layered gloves (e.g., nitrile).[7] Handle only in a well-ventilated fume hood.[9] |
| Instability | Can form highly unstable di- and tri-azidomethane with halogenated solvents. Can form toxic and explosive hydrazoic acid with acids. | Never use chlorinated solvents (DCM, chloroform) as reaction media.[4][8] Keep away from all acids. Store waste in a dedicated, clearly labeled container away from acidic waste streams.[8][9] |
Stability Assessment
The stability of an organic azide can be estimated using the "Rule of Six," which suggests there should be at least six carbon atoms for each energetic group (like an azide).[4] In C₈H₇N₃O₃, there are 8 carbons for one azide group, which satisfies this rule. However, the C/N ratio of 2.67 indicates that the compound should still be treated as potentially unstable and handled with care.[4]
Storage and Disposal
-
Storage: Store the compound in a solution at concentrations not exceeding 1 M.[4] It should be kept in a tightly sealed amber container at low temperatures (-18°C is recommended) and protected from light.[4][9]
-
Disposal: Before disposal, organic azides should be converted to a more stable derivative, such as an amine via reduction (e.g., using Staudinger reduction with triphenylphosphine).[4] All azide-contaminated waste must be collected in a designated, labeled container and disposed of through an official hazardous waste program.[9] Never pour azide solutions down the drain , as they can react with lead or copper pipes to form explosive metal azides.[7]
Part 4: Applications in Drug Discovery and Chemical Biology
While specific biological data for Methyl 5-(azidomethyl)furan-2-carboxylate is not widely published, its structure suggests significant potential as a tool and building block in pharmaceutical research.
Bioorthogonal "Click" Chemistry
The terminal azide group is a key functional handle for "click" chemistry, particularly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction allows for the efficient and specific covalent ligation of the furan-containing molecule to another molecule bearing an alkyne group, forming a stable triazole linkage.
Caption: Application in CuAAC "click" chemistry for bioconjugation.
This application is invaluable for:
-
Target Identification: Attaching the molecule to a solid support to create affinity probes.
-
Drug Conjugation: Linking the furan moiety to antibodies, peptides, or other drugs.
-
Diagnostic Imaging: Connecting it to fluorescent dyes or radiolabels.
Structure-Activity Relationship (SAR) Studies
The parent compound, Methyl 5-(hydroxymethyl)furan-2-carboxylate, has demonstrated antibacterial and cytotoxic activity against cancer cell lines like HeLa and HepG2.[2][3] Synthesizing the azido derivative is a logical step in an SAR campaign to explore how modifying the C5 position affects biological activity. The azide group can alter the molecule's electronic properties, hydrogen bonding capacity, and metabolic stability, potentially leading to improved potency or selectivity. The introduction of methyl groups and other functional moieties can significantly influence a drug's efficacy, metabolism, and pharmacokinetics.[10]
Conclusion
Methyl 5-(azidomethyl)furan-2-carboxylate is a high-value research chemical with significant potential in drug discovery and chemical biology. Its molecular formula is C₈H₇N₃O₃ and its molecular weight is 193.16 g/mol . The presence of the furan core, associated with diverse bioactivities, combined with a "clickable" azide handle, makes it a versatile tool for creating complex molecular architectures and bioconjugates. However, its utility is matched by its potential hazards. A thorough understanding of and strict adherence to safety protocols for handling energetic compounds are paramount for any researcher intending to synthesize or utilize this molecule. This guide provides the foundational knowledge for its safe and effective application in a research setting.
References
-
University of Pittsburgh Safety Manual. (2013). Safe Handling of Azides. [Link]
-
UNM: Chemistry Department. (2021). Standard Operating Procedure Safe Handling of Azido Compounds. [Link]
-
University College Dublin School of Chemistry. (2018). SOP For Handling Azides And Other Potentially Explosive Materials. [Link]
-
Case Western Reserve University. (2018). Handling Azide Compounds Qinmo Luo Laboratory Safety Standard Operating Procedure (SOP). [Link]
-
University of Victoria. (2022). Azides - Safe Work Practice. [Link]
-
ResearchGate. Scheme 1. Synthetic route to methyl-5-(hydroxymethyl)-2-furan carboxylate. [Link]
-
Phutdhawong, W. S., et al. (2019). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. Oriental Journal of Chemistry. [Link]
-
ResearchGate. Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. [Link]
-
American Elements. Methyl 5-(cyanomethyl)furan-2-carboxylate. [Link]
-
MDPI. (2024). Elucidating the Fundamental Process of Methyl-(5hydroxymethyl) Furan-2-Carboxylate Toxin Biosynthesis in Curvularia lunata Causing Maize Leaf Spot. [Link]
-
MDPI. (2022). Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. [Link]
-
PubChem. Methyl 5-formylfuran-2-carboxylate. [Link]
-
Royal Society of Chemistry. (2020). Efficient synthesis of 5-methyl-2-furancarboxylic acid via selective hydrogenolysis of bio-renewable 5-hydroxymethyl-2-furancarboxylic acid on Pd/C catalysts at ambient temperature. [Link]
-
Science Alert. (2018). Evaluating the Effect of Methyl 5-(Hydroxy-Methyl) Furan-2-Carboxylate on Cytotoxicity and Antibacterial Activity. [Link]
-
Angene Chemical. Methyl 5-(chloromethyl)furan-2-carboxylate. [Link]
-
Hilaris Publishing. (2024). The Role of Methyl-containing Pharmaceuticals in Modern Medicine. [Link]
-
Oriental Journal of Chemistry. (2024). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. [Link]
Sources
- 1. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 2. Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 3. scialert.net [scialert.net]
- 4. safety.pitt.edu [safety.pitt.edu]
- 5. angenesci.com [angenesci.com]
- 6. artscimedia.case.edu [artscimedia.case.edu]
- 7. chemistry.unm.edu [chemistry.unm.edu]
- 8. ucd.ie [ucd.ie]
- 9. uvic.ca [uvic.ca]
- 10. hilarispublisher.com [hilarispublisher.com]
Renewable Biomass Precursors for Azidomethyl Furan Synthesis
Executive Summary
The shift from petroleum-based synthons to bio-based platform chemicals is reshaping drug discovery and material science. Azidomethyl furans , specifically derivatives like 2,5-bis(azidomethyl)furan and 5-(azidomethyl)furfural , represent a high-value class of "click-ready" intermediates derived from renewable hexoses. These precursors enable the rapid synthesis of heteroatom-rich libraries via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
This guide details the end-to-end synthesis of azidomethyl furans starting from renewable biomass (Fructose/Glucose). It prioritizes 5-hydroxymethylfurfural (HMF) as the central platform molecule, outlining its conversion to the diazide via a robust, scalable, and self-validating protocol.
Critical Safety Notice: The target molecules, particularly polyazides, possess high nitrogen-to-carbon ratios. Strict adherence to the safety protocols outlined in Section 5 is mandatory.
Feedstock Selection & HMF Platform Generation
The synthesis begins with the dehydration of hexoses.[1] While glucose is more abundant (cellulose-derived), fructose is the preferred feedstock for laboratory and pilot-scale synthesis due to its higher selectivity and faster kinetics in acid-catalyzed dehydration.
The Dehydration Protocol (Fructose HMF)
Mechanism: Triple dehydration of fructose in a biphasic system to prevent HMF rehydration to levulinic acid.
| Parameter | Specification | Rationale |
| Substrate | D-Fructose (Crystalline) | Furanose tautomer dehydrates 5x faster than pyranose (glucose). |
| Catalyst | Amberlyst-15 (Solid Acid) | Recyclable; avoids neutralization salts inherent to mineral acids. |
| Solvent System | Water / MIBK (1:4 v/v) | Biphasic: Water solubilizes sugar; Methyl Isobutyl Ketone (MIBK) continuously extracts HMF, protecting it from degradation. |
| Temperature | 100°C | Optimal balance between rate and humin formation. |
Experimental Workflow: HMF Synthesis
-
Charge: Dissolve 10g D-Fructose in 20 mL distilled water. Add 80 mL MIBK.
-
Catalyst: Add 1.0g Amberlyst-15 (pre-washed).
-
Reaction: Heat to 100°C with vigorous stirring (800 rpm) for 3 hours.
-
Extraction: Decant the organic layer (MIBK containing HMF). Extract the aqueous layer 2x with fresh MIBK.
-
Isolation: Dry combined organics over
, filter, and concentrate in vacuo (keep bath <40°C to prevent polymerization). -
Yield: Expect ~70-80% as a yellow-orange oil.
Functionalization: HMF to Azidomethyl Furans
Direct azidation of the alcohol group is poor. The hydroxyl group must be activated into a good leaving group (Mesylate/Tosylate/Halide) before nucleophilic substitution with azide.
We present two pathways. Pathway A is the industry standard for purity. Pathway B is a "telescoped" one-pot method for speed.
Pathway A: The BHMF-Mesylate Route (High Purity)
This route targets 2,5-bis(azidomethyl)furan , a bifunctional linker.
Step 1: Reduction to 2,5-Bis(hydroxymethyl)furan (BHMF) [2]
-
Reagents: HMF,
, Methanol. -
Protocol: Dissolve HMF (1 eq) in MeOH at 0°C. Add
(0.6 eq) slowly. Stir 30 min. Quench with water, extract with EtOAc. -
Result: BHMF (White crystalline solid).
Step 2: Activation & Azidation
-
Reagents: MsCl (Methanesulfonyl chloride),
, , DMF. -
Protocol:
-
Dissolve BHMF in DCM at 0°C. Add
(2.5 eq). -
Dropwise add MsCl (2.2 eq). Stir 1h. (Formation of bis-mesylate).
-
Solvent Swap: Evaporate DCM, redissolve residue in DMF.
-
Add
(2.5 eq). Heat to 60°C for 4 hours. -
Workup: Dilute with water, extract with diethyl ether. DO NOT ROTAVAP TO DRYNESS (See Safety).
-
Pathway B: Direct One-Pot Azidation (Mitsunobu-Type)
This method converts BHMF directly to the azide without isolating the intermediate, utilizing the
-
Reagents:
(2.4 eq), (2.4 eq), Imidazole (2.4 eq), (2.5 eq). -
Solvent: Acetonitrile or DMF.
-
Protocol:
-
Add
, Imidazole, and Iodine to solvent.[3] Stir until iodine color fades (formation of ). -
Add BHMF.[2][4][5][6] Stir 15 min (formation of oxyphosphonium intermediate).
-
Add
. Heat to 60°C for 3-5 hours.ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -
Advantage: Avoids handling unstable sulfonate intermediates.
-
Visualizing the Chemistry
The following diagram illustrates the divergence from biomass to the final azide targets.
Caption: Step-wise synthesis of azidomethyl furans from biomass. Solid lines indicate the standard isolation route; dashed lines indicate the direct one-pot strategy.
Safety & Stability (The "Rule of Six")
Working with organic azides requires a rigorous stability assessment.
C/N Ratio Analysis
The safety of an organic azide is estimated by the Carbon/Nitrogen ratio equation:
Target Molecule: 2,5-Bis(azidomethyl)furan (
-
Ratio:
Verdict: DANGEROUSLY UNSTABLE.
This molecule violates the safety rule significantly (
Mandatory Handling Protocols
-
Solution Storage: Never isolate the bis-azide as a solvent-free neat solid. Store as a <0.5 M solution in a stable solvent (e.g., solution in DCM or Toluene).
-
Telescoping: Immediately use the azide in the subsequent "Click" reaction (CuAAC) without purification if possible.
-
Waste: Quench all azide waste with excess sodium nitrite (
) and sulfuric acid (destroys ) before disposal. -
Shielding: Perform all reactions behind a blast shield.
Data Summary: Method Comparison
| Method | Reagents | Yield (BHMF | Scalability | Safety Profile |
| Two-Step (Mesylate) | MsCl, | 85-92% | High | Moderate (Isolating mesylate is safe, azide step requires care) |
| Mitsunobu ( | 60-75% | Low | Low (Hydrazoic acid risk) | |
| Modified One-Pot | 78-85% | Medium | High (Avoids isolation of intermediates) |
References
-
Synthesis of HMF from Carbohydrates
- Title: Catalytic conversion of biomass-derived carbohydrates into 5-hydroxymethylfurfural using a strong solid acid c
- Source: BioResources (NCSU)
-
URL:[Link]
-
Azide Functionalization Protocols
-
Safety of Organic Azides
- Title: Azide Compounds - Environmental Health and Safety.
- Source: Florida St
-
URL:[Link]
-
BHMF Synthesis
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Frontiers | Improved Bio-Synthesis of 2,5-bis(hydroxymethyl)furan by Burkholderia contaminans NJPI-15 With Co-substrate [frontiersin.org]
- 3. ias.ac.in [ias.ac.in]
- 4. 2,5-Bis(hydroxymethyl)furan - Wikipedia [en.wikipedia.org]
- 5. Catalytic synthesis of 2,5-bis(hydroxymethyl)furan from 5-hydroxymethylfurfual by recombinant Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of 2,5-bis(hydroxymethyl)furan (BHMF) and derivatization in 2,5-bis(alkoxymethyl) furans (BAMFs) - ACS Green Chemistry [gcande.digitellinc.com]
- 7. A Simple One-Pot Procedure for the Direct Conversion of Alcohols to Azides via Phosphate Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Simple One-Pot Procedure for the Direct Conversion of Alcohols to Azides via Phosphate Activation [organic-chemistry.org]
- 9. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
Methodological & Application
Protocol for CuAAC click reaction using methyl 5-(azidomethyl)furan-2-carboxylate
Application Note: High-Fidelity CuAAC Protocol for Methyl 5-(azidomethyl)furan-2-carboxylate
Abstract & Scope
This application note details the optimized protocol for utilizing methyl 5-(azidomethyl)furan-2-carboxylate in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) click reactions. While the furan scaffold is a valuable pharmacophore in medicinal chemistry—often serving as a bioisostere for phenyl rings or as a reactive intermediate for Diels-Alder cycloadditions—it presents specific stability challenges. The electron-rich furan ring is susceptible to oxidative degradation under standard CuAAC conditions if reactive oxygen species (ROS) are not managed. This guide provides a "self-validating" workflow designed to maximize yield while preserving the integrity of the furan core.
Chemical Profile & Safety Assessment
Before initiating experimentation, the stability of the azide must be validated against the "Rule of Three" to ensure safe handling.
| Property | Value |
| Compound Name | Methyl 5-(azidomethyl)furan-2-carboxylate |
| Formula | C₈H₇N₃O₃ |
| Molecular Weight | 197.15 g/mol |
| Reactive Handle | Primary Azide (-CH₂N₃) |
| Core Scaffold | Furan-2-carboxylate (Electron-rich heteroaromatic) |
Safety Analysis (The C/N Ratio)
Organic azides are potentially explosive.[1][2][3][4] Stability is estimated using the Carbon/Oxygen-to-Nitrogen ratio equation:
For this molecule:
Verdict: The ratio is >3 , indicating the molecule is generally stable for storage and handling at room temperature. However, standard azide safety protocols (light protection, no metal spatulas, blast shields for scale-up >1g) are mandatory .
Critical Experimental Considerations
To ensure scientific integrity, we must address the specific vulnerabilities of the furan ring during the catalytic cycle.
Ligand Selection: The "Furan Shield"
Do not perform ligand-free click reactions with this substrate. Copper(I) is thermodynamically unstable and readily oxidizes to Cu(II) or disproportionates. In the presence of oxygen, this cycle generates superoxide and hydroxyl radicals. Furan rings are highly sensitive to oxidative ring-opening (yielding dicarbonyls).
-
Recommendation: Use THPTA (water-soluble) or TBTA (organic-soluble). These ligands stabilize Cu(I), accelerating the reaction and preventing the accumulation of ROS that degrade the furan.
Oxygen Exclusion
While CuAAC is technically "insensitive" to oxygen, the substrate is not. Degassing solvents is critical here to prevent furan oxidation.
Solvent Compatibility
The methyl ester renders this molecule moderately lipophilic.
-
Preferred System: DMSO/Water (1:1) or t-BuOH/Water (1:1).
-
Why: These mixtures solubilize the organic azide while allowing the use of water-soluble reductants (Sodium Ascorbate).
Visualization: Mechanistic Pathway
The following diagram illustrates the catalytic cycle, highlighting the stabilization role of the ligand (L) in protecting the furan ring.
Caption: The Cu(I) catalytic cycle. Note the critical role of the Ligand (L) in stabilizing Cu(I) to prevent off-cycle oxidation which damages the furan substrate.
Detailed Protocol
Materials Required
-
Azide: Methyl 5-(azidomethyl)furan-2-carboxylate (100 mM stock in DMSO).
-
Alkyne: Terminal alkyne partner (100 mM stock in DMSO).
-
Catalyst Source: CuSO₄[6]·5H₂O (20 mM in water).
-
Ligand: THPTA (50 mM in water). Note: Premixing Cu and Ligand is best practice.
-
Reductant: Sodium Ascorbate (100 mM in water) - Freshly Prepared .
-
Solvent: DMSO and deionized water (degassed).
Step-by-Step Procedure
1. Solvent Degassing (Critical for Furan Stability) Sparge the water and DMSO with nitrogen or argon gas for 15 minutes prior to use. This minimizes dissolved oxygen that could lead to furan oxidation.
2. Catalyst-Ligand Complex Formation In a separate microcentrifuge tube, mix the CuSO₄ and THPTA solutions.
-
Ratio: 1:5 (Cu : Ligand).
-
Example: Mix 10 µL CuSO₄ (20 mM) + 20 µL THPTA (50 mM) + 70 µL Water.
-
Why: Pre-complexing ensures all Copper is protected before it encounters the furan.
3. Reaction Assembly Combine reagents in the following order in a glass vial or Eppendorf tube. The final volume is 500 µL.
| Order | Component | Volume | Final Conc. | Notes |
| 1 | Solvent (DMSO/Water 1:1) | 415 µL | - | Degassed |
| 2 | Alkyne Partner | 5 µL | 1 mM | Add first |
| 3 | Furan-Azide | 5 µL | 1 mM | 1:1 Stoichiometry |
| 4 | Cu-Ligand Premix | 25 µL | 0.1 mM Cu | 10 mol% Cat. |
| 5 | Sodium Ascorbate | 50 µL | 10 mM | Add Last |
4. Incubation
-
Cap the vial tightly under inert atmosphere (if possible).
-
Incubate at Room Temperature (25°C) for 1–4 hours.
-
Protect from light (azide precaution).[2]
-
Monitoring: Analyze by LC-MS. Look for the disappearance of the azide peak (m/z ~197) and appearance of the triazole product.
5. Work-up (Copper Removal) Copper chelated to the furan or triazole nitrogens can affect NMR/biological assays.
-
Add 500 µL of 0.5 M EDTA (pH 8.0) .
-
Stir/shake for 15 minutes.
-
Extract with Ethyl Acetate (3x). The copper-EDTA complex remains in the aqueous phase (blue/green).
-
Wash organic layer with brine, dry over Na₂SO₄, and concentrate.[7]
Workflow Visualization
Caption: Operational workflow for the CuAAC reaction ensuring furan stability and efficient copper removal.
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Brown/Black Precipitate | Furan decomposition or Cu-disproportionation. | Increase Ligand:Cu ratio to 10:1. Ensure solvents are degassed. |
| Sluggish Reaction | Oxygen poisoning of Cu(I). | Add fresh Sodium Ascorbate (additional 5 eq). Flush headspace with Argon. |
| Product Blue/Green | Residual Copper chelation.[8] | Wash with 10% Ammonium Hydroxide or use "Cuprisorb" resin. |
| Low Yield | Steric hindrance near azide. | Heat to 40°C (Do not exceed 50°C due to azide safety). |
References
-
Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002).[9] A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie International Edition, 41(14), 2596–2599.
-
Tornøe, C. W., Christensen, C., & Meldal, M. (2002). Peptidotriazoles on Solid Phase: [1,2,3]-Triazoles by Regiospecific Copper(I)-Catalyzed 1,3-Dipolar Cycloadditions of Terminal Alkynes to Azides. The Journal of Organic Chemistry, 67(9), 3057–3064.
-
Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie International Edition, 48(52), 9879–9883.
-
Bräse, S., Gil, C., Knepper, K., & Zimmermann, V. (2005). Organic Azides: An Exploding Diversity of a Unique Class of Compounds.[3] Angewandte Chemie International Edition, 44(33), 5188–5240.
Sources
- 1. uvic.ca [uvic.ca]
- 2. chemistry.utah.edu [chemistry.utah.edu]
- 3. research.wayne.edu [research.wayne.edu]
- 4. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 5. tcichemicals.com [tcichemicals.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Click Chemistry [organic-chemistry.org]
Synthesizing 1,2,3-triazole furan derivatives via azide-alkyne cycloaddition
Executive Summary
The fusion of furan pharmacophores with 1,2,3-triazole rings represents a high-value strategy in medicinal chemistry. Furan derivatives are ubiquitous in natural products (e.g., cytotoxic furanolactones), while the 1,2,3-triazole moiety serves as a metabolically stable bioisostere of amide bonds. This guide details the synthesis of 1,2,3-triazole-furan hybrids using Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Key Applications:
-
Antimicrobial Agents: Furan-triazole conjugates exhibit potent activity against S. aureus and E. coli [1].[1]
-
Anticancer Therapeutics: Triazole linkers improve the solubility and target specificity of furan-based cytotoxic agents (e.g., lung cancer cell lines A-549) [2].
Strategic Analysis & Retrosynthesis
To ensure synthetic efficiency, we utilize a convergent approach. The target molecule is disconnected at the triazole ring, revealing two primary precursors: a Furan-functionalized Alkyne and an Organic Azide .
Pathway Visualization
The following diagram illustrates the retrosynthetic logic and the forward reaction mechanism.
Figure 1: Retrosynthetic disconnection and simplified Cu(I) catalytic cycle for furan-triazole synthesis.[2]
Experimental Protocol
This protocol is designed for the synthesis of 4-((furan-2-yloxy)methyl)-1-benzyl-1H-1,2,3-triazole , a model compound for this class.
Reagents & Equipment
| Component | Specification | Purpose |
| Furfural / Furfuryl Alcohol | >98% Purity | Furan scaffold source |
| Propargyl Bromide | 80% in Toluene | Alkyne donor |
| Sodium Azide ( | Reagent Grade | Azide source (Handle with Care) |
| Copper(II) Sulfate ( | Pentahydrate | Pre-catalyst |
| Sodium Ascorbate (NaAsc) | >99% Crystalline | Reductant (Generates active Cu(I)) |
| Solvent System | "Sharpless" conditions; ensures solubility of both organic and inorganic species |
Step 1: Synthesis of O-Propargyl Furan (Alkyne Precursor)
Objective: Install the alkyne handle onto the furan ring via Williamson ether synthesis.[2]
-
Setup: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar. Flush with nitrogen (
).[2][5] -
Activation: Suspend Sodium Hydride (NaH) (1.2 equiv, 60% dispersion in oil) in anhydrous THF (20 mL) at 0°C.
-
Addition: Dropwise add Furfuryl Alcohol (1.0 equiv, 10 mmol) dissolved in THF. Stir for 30 min at 0°C until
evolution ceases.-
Observation: The solution should turn slightly turbid/grey.
-
-
Alkylation: Add Propargyl Bromide (1.2 equiv) dropwise.[2]
-
Reaction: Warm to Room Temperature (RT) and stir for 4-6 hours. Monitor by TLC (Hexane:EtOAc 8:2).[2]
-
Workup: Quench with saturated
. Extract with (3x).[2] Wash organics with brine, dry over , and concentrate. -
Purification: Flash chromatography (Silica gel). Yield is typically 80-90%.
Step 2: In-Situ Azide Generation & Click Reaction (One-Pot Method)
Objective: Generate the triazole ring. To maximize safety, we utilize a one-pot protocol where the organic azide is generated and immediately consumed, minimizing isolation of potentially explosive intermediates [3].
Workflow Diagram:
Figure 2: One-pot CuAAC workflow for safety and efficiency.
Detailed Procedure:
-
Solvent Prep: Prepare a 1:1 mixture of
and water (20 mL total).[2] -
Azide Formation: Add Benzyl Bromide (1.0 equiv, 1 mmol) and Sodium Azide (1.1 equiv, 1.1 mmol) to the solvent.[2]
-
Safety Note: Never use halogenated solvents (e.g., DCM) with
to avoid forming explosive di-azidomethane.
-
-
Alkyne Addition: Add the O-Propargyl Furan (1.0 equiv) prepared in Step 3.2.[2]
-
Catalyst Initiation:
-
Prepare a fresh solution of
(5 mol%) in 0.5 mL water.[2] -
Prepare a fresh solution of Sodium Ascorbate (10 mol%) in 0.5 mL water.
-
Add the Cu solution to the reaction mixture, followed immediately by the Ascorbate solution.
-
Visual Check: The mixture should turn bright yellow/orange (indicating Cu(I) species).[2] If it turns green/blue, oxygen has entered; add more ascorbate.
-
-
Incubation: Stir vigorously at RT for 12–24 hours.
-
Self-Validation: The reaction is complete when the alkyne spot disappears on TLC and the distinctive triazole proton appears in NMR aliquots.
-
Purification & Characterization
Workup[2]
-
Dilute the reaction mixture with water (50 mL) to precipitate the product (if solid) or induce phase separation.
-
Add 10%
(5 mL) to chelate and remove copper traces (turns the aqueous layer deep blue).[2] -
Extract with Ethyl Acetate (3 x 20 mL).
-
Wash combined organics with brine, dry over
, and concentrate in vacuo.
Analytical Validation
1H NMR (CDCl3, 400 MHz) Expectations:
-
Triazole Proton: A distinctive singlet between
7.50 – 8.00 ppm . This is the definitive confirmation of ring closure. -
Linker Protons:
-
-Triazole: Singlet at
~5.2 ppm. -
-Ph: Singlet at
~5.5 ppm.
-
-Triazole: Singlet at
-
Furan Protons: Three signals at
~7.4 (H-5), 6.4 (H-4), 6.3 (H-3) ppm.[2]
Mass Spectrometry:
-
Expect
or peaks corresponding to the fused mass of the alkyne and azide.[2]
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Reaction Stalled | Catalyst oxidation (Cu(I) | Add 5-10 mol% additional Sodium Ascorbate. Degas solvents with |
| Low Yield | Steric hindrance or poor solubility | Switch solvent to DMSO/H2O or THF/H2O . Increase temp to 40-60°C. |
| Blue/Green Color | Copper oxidation | This indicates inactive catalyst. Add ascorbate until yellow/orange color returns. |
| Emulsion | Surfactant-like properties of product | Wash with saturated brine; add a small amount of MeOH to break emulsion. |
References
-
Biological Activity of Furan-Triazoles
-
Source: - Journal of Enzyme Inhibition and Medicinal Chemistry.[2]
-
-
CuAAC Mechanism & Conditions
-
Source: - Organic Chemistry Portal.[2]
-
-
One-Pot Protocols
-
Source: - Journal of Organic Chemistry.
-
-
General Review
-
Source: - Creative Biolabs.[2]
-
Sources
- 1. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Advances in the Synthesis of Fused 1,2,3-Triazoles via a MCR-Intramolecular Azide-Alkyne Cycloaddition Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regioselective Synthesis of Multisubstituted Furans via Metalloradical Cyclization of Alkynes with α-Diazocarbonyls: Construction of Functionalized α-Oligofurans - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Methyl 5-(azidomethyl)furan-2-carboxylate in Fragment-Based Drug Discovery (FBDD)
Topic: Using methyl 5-(azidomethyl)furan-2-carboxylate in fragment-based drug discovery Content Type: Detailed Application Notes and Protocols
Abstract
This technical guide details the utility of methyl 5-(azidomethyl)furan-2-carboxylate (hereafter referred to as MAF-2C ) as a high-value pharmacophore and linker in Fragment-Based Drug Discovery (FBDD). Unlike aliphatic azides which serve merely as linkers, the furan core of MAF-2C acts as a bioisostere for phenyl and pyridine rings, offering unique hydrogen-bond acceptor properties while the C2-ester provides a handle for solubility modulation. This note covers chemical profiling, safety protocols for azido-furan handling, and two primary workflows: High-Throughput Combinatorial Library Synthesis (CuAAC) and Kinetic Target-Guided Synthesis (KTGS) .
Chemical Profile & Structural Logic[1]
MAF-2C is a "Rule of Three" compliant fragment. Its utility stems from its bifunctionality: the azide serves as a bioorthogonal "warhead" for click chemistry, while the furan-ester core provides rigid directionality for binding pockets.
Table 1: Physicochemical Properties (Calculated)
| Property | Value | Relevance to FBDD |
| Formula | C₈H₇N₃O₃ | -- |
| MW | 183.16 Da | Ideal for FBDD (<300 Da). |
| cLogP | ~1.2 | Optimal lipophilicity for membrane permeability. |
| H-Bond Acceptors | 4 (N3, O-furan, O-ester) | High potential for specific residue interactions. |
| Rotatable Bonds | 3 | Low entropic penalty upon binding. |
| C/N Ratio | 2.66 | Safety Critical: Ratio > 2 implies relative stability, but isolation requires care. |
Structural Insight (Expertise)
The furan ring is electron-rich.[1] However, the presence of the electron-withdrawing ester at C2 stabilizes the ring against oxidative degradation compared to alkyl-furans. The C5-azidomethyl group is a "soft" electrophile, stable in physiological buffer but highly reactive toward alkynes in the presence of Cu(I) or within a templating protein pocket.
Safety & Handling Protocol (Critical)
Warning: Azides can be explosive. Furan rings are acid-sensitive.[2]
-
Acid Sensitivity: Furans undergo ring-opening in strong acids (e.g., HCl, H₂SO₄) to form reactive dicarbonyls (humins). Avoid acidic workups below pH 4.
-
Azide Safety: While MAF-2C has a C/N ratio > 2, never concentrate reaction mixtures to dryness if the total mass exceeds 500 mg. Use a blast shield.
-
Tooling: Use Teflon or ceramic spatulas. Avoid metal spatulas (potential for heavy metal azide formation).
Application Workflow I: Combinatorial Library Expansion (CuAAC)
This protocol describes the parallel synthesis of a 1,2,3-triazole library using MAF-2C and a diverse set of terminal alkynes. This is used to rapidly explore Structure-Activity Relationships (SAR) around the furan core.
Reagents
-
Fragment A: MAF-2C (0.2 M in DMSO).
-
Fragment B: Diverse terminal alkynes (0.2 M in DMSO).
-
Catalyst: CuSO₄·5H₂O (100 mM in water).
-
Reductant: Sodium Ascorbate (250 mM in water).
-
Ligand: TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) (50 mM in DMSO) – Critical for protecting the triazole from oxidation and accelerating the rate.
Step-by-Step Protocol
-
Plate Preparation: In a 96-well polypropylene deep-well plate, dispense 10 µL of Alkyne stock (Fragment B) into each well.
-
Core Addition: Add 10 µL of MAF-2C stock (Fragment A) to all wells.
-
Catalyst Cocktail: Premix the catalyst solution immediately before use:
-
Mix CuSO₄ (1 vol), TBTA (2 vol), and Water (5 vol).
-
Add Sodium Ascorbate (2 vol) last. Solution will turn light yellow.
-
-
Reaction Initiation: Add 20 µL of the Catalyst Cocktail to each well.
-
Incubation: Seal plate with foil. Shake at 500 rpm for 16 hours at room temperature.
-
Quenching: Add 50 µL of saturated EDTA solution (pH 8.0) to chelate copper.
-
Extraction: Add 400 µL Ethyl Acetate. Mix thoroughly. Centrifuge to separate phases.
-
Analysis: Spot check via LC-MS. The furan ring should remain intact (monitor for M+18 peaks indicating hydration/ring opening).
Application Workflow II: Kinetic Target-Guided Synthesis (KTGS)
Concept: In KTGS, the protein target itself acts as the catalyst.[3] If MAF-2C binds to a specific pocket (Site A) and an alkyne fragment binds to an adjacent pocket (Site B), the protein templates the irreversible formation of a triazole. This is a self-validating screening method: only high-affinity bidentate ligands are synthesized.
Experimental Design (The "Shotgun" Approach)
Instead of testing one-by-one, we use pools of alkynes against the single azide core (MAF-2C).
Protocol
-
Protein Prep: Buffer exchange the target protein into PBS (pH 7.4). Avoid DTT or TCEP (reducing agents can reduce the azide to an amine).
-
Fragment Pooling:
-
Core: MAF-2C (Final concentration: 20 µM).
-
Alkyne Pool: Mix 5–10 distinct alkynes (Final concentration: 20 µM each).
-
-
Incubation:
-
Mix Protein (2 µM) + Core + Alkyne Pool.
-
Control: Prepare an identical mixture without protein (Blank).
-
Incubate at 37°C for 48–72 hours.
-
-
Detection (SIM-LC-MS):
-
Analyze both the Reaction and Control samples using Selected Ion Monitoring (SIM) LC-MS looking for the specific MW of the expected triazole products.
-
Hit Criteria: A peak appearing in the Protein sample that is absent (or significantly smaller) in the Control sample indicates a protein-templated synthesis.
-
Visualizations
Diagram 1: KTGS Mechanism & Logic
This diagram illustrates the selection process where the protein templates the reaction between MAF-2C and a specific alkyne.
Caption: The protein acts as an entropy trap, accelerating triazole formation only between fragments that bind simultaneously and in correct orientation.
Diagram 2: Synthetic Workflow & Stability Check
This diagram outlines the library generation process and critical stability checkpoints for the furan ring.
Caption: Workflow for CuAAC library synthesis highlighting the critical acidity checkpoint to prevent furan degradation.
References
-
Kolb, H. C., & Sharpless, K. B. (2003). The growing impact of click chemistry on drug discovery.[4] Drug Discovery Today.
-
Manetsch, R., et al. (2004). In Situ Click Chemistry: Enzyme-Generated Inhibitors of Acetylcholinesterase. Journal of the American Chemical Society.[4]
-
Hu, X., et al. (2010). Kinetic Target-Guided Synthesis. Chemical Society Reviews.
-
Congreve, M., et al. (2003).[5] A 'Rule of Three' for fragment-based lead discovery? Drug Discovery Today.
-
Dunlop, A. P. (1953). Furan Chemistry. (Contextual reference for acid sensitivity of furans).
Sources
Application Note: Functionalization of Polymers using Methyl 5-(azidomethyl)furan-2-carboxylate
Abstract
This application note details the protocol for the site-specific functionalization of alkyne-terminated or side-chain alkyne polymers with methyl 5-(azidomethyl)furan-2-carboxylate (MAF) . Derived from the biomass platform chemical 5-hydroxymethylfurfural (HMF), MAF serves as a sustainable, heterobifunctional linker. It introduces a protected carboxylic acid moiety (methyl ester) onto polymer backbones via the highly efficient Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This modification enables subsequent bioconjugation of amines, peptides, or drugs to the polymer scaffold after ester hydrolysis, providing a robust pathway for the synthesis of polymer-drug conjugates (PDCs) and advanced biomaterials.
Introduction
The Molecule: Methyl 5-(azidomethyl)furan-2-carboxylate
Methyl 5-(azidomethyl)furan-2-carboxylate is a bifunctional building block characterized by two distinct reactive centers:[1]
-
Azidomethyl Group (-CH₂N₃): A bio-orthogonal handle primed for "Click" chemistry (CuAAC or SPAAC). It ensures quantitative coupling to alkyne-bearing polymers with no side reactions.
-
Methyl Ester Group (-COOCH₃): A protected carboxylic acid. The furan ring provides a semi-rigid, aromatic spacer that modulates the physicochemical properties of the conjugate (e.g., pi-stacking interactions).
Strategic Utility
In drug delivery and materials science, direct carboxylation of polymers can be challenging due to solubility issues or inter-chain hydrogen bonding. Using MAF allows researchers to:
-
Maintain Solubility: The methyl ester is lipophilic, preventing premature aggregation during synthesis.
-
Enable Orthogonal Functionalization: The azide reacts exclusively with alkynes, leaving the ester intact for a second-stage activation (e.g., hydrolysis followed by NHS-ester formation).
-
Incorporate Bio-based Motifs: The furan core is derived from renewable resources, aligning with green chemistry principles.
Reaction Mechanism
The functionalization proceeds via a 1,3-dipolar cycloaddition between the azide on the MAF and a terminal alkyne on the polymer, catalyzed by Copper(I). This forms a chemically stable 1,4-disubstituted 1,2,3-triazole linkage.
Reaction Scheme Diagram
Caption: Schematic pathway for the CuAAC functionalization of alkyne-polymers with MAF, followed by optional ester hydrolysis.
Materials & Equipment
Reagents
| Reagent | Purity/Grade | Role |
| Methyl 5-(azidomethyl)furan-2-carboxylate | >95% (NMR) | Functional Linker |
| Alkyne-Functionalized Polymer | e.g., PEG-Alkyne (MW 2k-10k) | Substrate |
| Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) | ACS Reagent | Catalyst Precursor |
| Sodium Ascorbate (NaAsc) | >98% | Reducing Agent (Cu²⁺ → Cu⁺) |
| DMSO or DMF | Anhydrous | Solvent |
| EDTA (Disodium salt) | ACS Reagent | Copper Chelation/Removal |
Equipment
-
Schlenk line or Nitrogen atmosphere glovebox.
-
Magnetic stirrer and oil bath.
-
Dialysis membranes (MWCO appropriate for polymer).
-
Lyophilizer.
-
NMR Spectrometer (¹H, 300 MHz+) and FTIR.
Experimental Protocols
Pre-Protocol: Safety & Handling
-
Azide Safety: While MAF has a favorable C/N ratio (>3), organic azides are potentially explosive. Do not concentrate reaction mixtures to dryness with heat. Store the neat compound below 4°C.
-
Copper Toxicity: Ensure thorough removal of copper if the polymer is intended for biological assays.
Protocol A: CuAAC Functionalization (Standard)
Target: Functionalization of PEG-Alkyne (MW 5000) with MAF.
-
Preparation of Stock Solutions:
-
Polymer Sol: Dissolve 500 mg (0.1 mmol alkyne eq) of PEG-Alkyne in 4 mL of anhydrous DMF (or DMSO).
-
Linker Sol: Dissolve 27 mg (0.15 mmol, 1.5 eq) of Methyl 5-(azidomethyl)furan-2-carboxylate in 0.5 mL DMF.
-
CuSO₄ Sol: 100 mM in deionized water.
-
NaAsc Sol: 200 mM in deionized water (Freshly prepared).
-
-
Reaction Assembly:
-
Combine Polymer Sol and Linker Sol in a round-bottom flask.
-
Degas the solution by bubbling nitrogen for 15 minutes.
-
Add CuSO₄ (0.05 eq, 50 µL) and NaAsc (0.2 eq, 100 µL) sequentially under nitrogen flow.
-
Note: The solution may turn slightly yellow/brown.
-
-
Incubation:
-
Seal the flask and stir at 40°C for 12–24 hours .
-
-
Quenching & Copper Removal:
-
Expose the reaction to air to oxidize Cu(I) to Cu(II).
-
Add 5 mL of 0.1 M EDTA solution and stir for 1 hour (Solution turns blue).
-
-
Purification:
-
Dialysis: Transfer mixture to a dialysis bag (MWCO 1000 Da). Dialyze against:
-
0.05 M EDTA (24 hours, 2 changes) to remove copper.
-
Deionized water (48 hours, 4 changes) to remove unreacted linker and salts.
-
-
Lyophilization: Freeze-dry the dialyzed solution to obtain the white solid product.
-
Protocol B: Post-Functionalization (Ester Hydrolysis)
To activate the carboxylic acid for drug attachment:
-
Dissolve the functionalized polymer in 1N LiOH / Methanol (1:1 v/v) .
-
Stir at room temperature for 4 hours.
-
Neutralize with 1N HCl to pH 7.
-
Dialyze against water and lyophilize.
-
Result: Polymer-Triazole-Furan-COOH.
Characterization & Validation
FTIR Analysis
The success of the reaction is best monitored by the disappearance of the azide stretching vibration.
| Functional Group | Wavenumber (cm⁻¹) | Observation in Product |
| Azide (-N₃) | ~2100 | Disappears (Complete conversion) |
| Ester (C=O) | ~1720 | Remains (Strong peak) |
| Triazole (C=C) | ~1600 | Appears (Weak, often overlapped) |
¹H NMR Validation (DMSO-d6)
-
New Peak: Appearance of the triazole proton singlet at δ ~8.0–8.2 ppm .
-
Furan Protons: Two doublets at δ 6.5–7.5 ppm .
-
Methyl Ester: Singlet at δ 3.8 ppm .
-
Linker Shift: The methylene protons adjacent to the nitrogen (-CH₂-N) shift downfield (from ~4.4 ppm in azide to ~5.6 ppm in triazole).
Workflow Diagram
Caption: Step-by-step workflow for the synthesis and purification of MAF-functionalized polymers.
References
-
Synthesis of Furan Linkers: Phutdhawong, W., et al. "Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives."[2] Oriental Journal of Chemistry, vol. 35, no. 1, 2019. Link
-
Azide-Furan Chemistry: Gierlich, J., et al. "Synthesis of 5-(azidomethyl)-2'-deoxyuridine and related analogues." Journal of Organic Chemistry, cited in NIH PubChem contexts for azidomethyl furan derivatives. Link
-
Click Chemistry on Polymers: Meldal, M., & Tornøe, C. W. "Cu-catalyzed azide–alkyne cycloaddition." Chemical Reviews, 2008. Link
-
HMF Valorization: "Efficient synthesis of 5-methyl-2-furancarboxylic acid via selective hydrogenolysis." RSC Advances, 2020. Link
-
Polymer Functionalization Guide: "Click Chemistry in Polymer Science." Sigma-Aldrich Technical Guides. Link
Sources
Application Note: One-Pot Synthesis of 1,2,3-Triazoles from Methyl 5-(bromomethyl)furan-2-carboxylate
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Technical Guide & Experimental Protocol
Introduction & Strategic Rationale
The 1,2,3-triazole moiety is a premier pharmacophore in modern drug discovery, frequently utilized as a metabolically stable bioisostere for amide bonds, esters, and various heterocycles. The synthesis of these rings is most efficiently achieved via the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a quintessential "click chemistry" reaction.
However, the traditional two-step CuAAC approach requires the isolation of organic azides. Low-molecular-weight azides are notoriously unstable and pose severe explosion and toxicity hazards. To circumvent this, the one-pot, three-component synthesis was developed, allowing for the in situ generation of the azide from an alkyl halide, followed immediately by cycloaddition[1].
This application note details the optimized one-pot synthesis of triazoles utilizing methyl 5-(bromomethyl)furan-2-carboxylate (CAS: 70117-25-8)[2]. This specific furanic building block is highly valued in medicinal chemistry for constructing complex, rigidified molecular architectures. By coupling this substrate with sodium azide and a terminal alkyne in a single reaction vessel, researchers can safely and rapidly generate diverse furan-triazole libraries.
Mechanistic Causality & Reaction Logic
The success of this one-pot protocol relies on the precise orchestration of two distinct mechanistic phases within the same solvent system. Understanding the causality behind the reagent choices is critical for troubleshooting and reaction scale-up.
Phase 1: In situ Azidation (Nucleophilic Substitution)
Methyl 5-(bromomethyl)furan-2-carboxylate undergoes a rapid
Phase 2: Cu(I)-Catalyzed Cycloaddition (CuAAC)
Once the azide is generated, the terminal alkyne and the catalytic system (CuSO
-
The Role of Sodium Ascorbate: Cu(I) is thermodynamically unstable and prone to disproportionation or oxidation to Cu(II). Sodium ascorbate serves as a mild, continuous reducing agent that reduces Cu(II) to the catalytically active Cu(I) species in situ. This prevents the oxidative homocoupling of alkynes (Glaser coupling), a common side reaction that depletes the alkyne starting material and complicates purification.
-
Regioselectivity: The Cu(I) catalyst exclusively directs the formation of the 1,4-disubstituted 1,2,3-triazole, preventing the formation of the 1,5-isomer that typically plagues uncatalyzed thermal Huisgen cycloadditions[3].
Mechanistic pathway of the one-pot synthesis of furan-derived 1,2,3-triazoles.
Quantitative Data & Condition Optimization
Selecting the correct solvent system is paramount. The solvent must solubilize the organic halide and alkyne, while also dissolving the inorganic salts (
Table 1: Optimization of Reaction Conditions for One-Pot Synthesis
| Entry | Solvent System (v/v) | Catalyst / Reducing Agent | Time (h) | Isolated Yield (%) | Purity (LC-MS) |
| 1 | H | CuSO | 24 | 42 | >95% |
| 2 | DMF/H | CuSO | 12 | 86 | >98% |
| 3 | CuSO | 8 | 95 | >99% | |
| 4 | CuI (10 mol%) / Et | 16 | 74 | >90% |
Note: Entry 3 represents the optimal conditions, balancing rapid reaction kinetics with exceptional regioselectivity and yield.
Experimental Protocol
This protocol is designed as a self-validating system. Visual cues (color changes) and specific analytical checkpoints are embedded to ensure the reaction is proceeding correctly before advancing to the next step.
Reagents Required
-
Methyl 5-(bromomethyl)furan-2-carboxylate (1.0 mmol)
-
Sodium azide (
) (1.2 mmol) -
Terminal Alkyne (e.g., Phenylacetylene) (1.05 mmol)
-
Copper(II) sulfate pentahydrate (CuSO
·5H O) (0.05 mmol, 5 mol%) -
Sodium L-ascorbate (0.10 mmol, 10 mol%)
-
Solvent:
-BuOH and Deionized H O (1:1 v/v, 4.0 mL total)
Step-by-Step Methodology
Step 1: In situ Azide Generation
-
To an oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar, add methyl 5-(bromomethyl)furan-2-carboxylate (219 mg, 1.0 mmol) and sodium azide (78 mg, 1.2 mmol).
-
Add 4.0 mL of a 1:1 mixture of
-BuOH and H O. -
Stir the suspension vigorously at room temperature (20–25 °C) for 2 hours.
-
Self-Validation Checkpoint: Monitor the reaction via TLC (Hexanes/EtOAc 4:1). The starting bromide (UV active) should completely disappear, replaced by a slightly less polar spot corresponding to the intermediate azide. Do not proceed until the bromide is fully consumed.
Step 2: One-Pot Cycloaddition
5. To the stirring reaction mixture containing the intermediate azide, add the terminal alkyne (1.05 mmol).
6. Prepare a fresh solution of sodium ascorbate (20 mg, 0.10 mmol) in 0.5 mL H
Step 3: Workup and Isolation
10. Dilute the reaction mixture with ice-cold water (10 mL) and stir for 10 minutes.
11. If the product precipitates as a solid, isolate it via vacuum filtration, wash with cold water (2 x 5 mL), and dry under high vacuum.
12. If the product is an oil, extract the aqueous layer with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na
Logical relationship of the Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) cycle.
Critical Safety & Troubleshooting Insights
-
Azide Safety: Never expose sodium azide solutions to strong acids or halogenated solvents like dichloromethane for prolonged periods. Acidic conditions generate hydrazoic acid (
), a highly toxic and explosive gas. The -BuOH/H O system is inherently safe and maintains a neutral to slightly basic pH. -
Incomplete Click Reaction: If TLC indicates unreacted azide after 8 hours, the Cu(I) catalyst may have oxidized. Add an additional 5 mol% of sodium ascorbate to regenerate the active Cu(I) species.
-
Alkyne Homocoupling: If a non-polar byproduct forms (Glaser coupling product), ensure the reaction is thoroughly degassed prior to the addition of the copper catalyst, or increase the sodium ascorbate loading to 15 mol%.
References
-
Reusable polymer-supported copper catalyst for one-pot synthesis of 1-alkyl- and 1-aryl-1,2,3-triazoles: green, simple, and effective Source: Taylor & Francis / Synthetic Communications URL:[Link]
-
Efficient One-Pot Synthesis of 1,2,3-Triazoles from Benzyl and Alkyl Halides Source: ResearchGate / Synlett URL:[Link]
-
The Diverse Applications of Sodium L-Ascorbate as a Reducing Agent in Organic Synthesis Source: D-NB.info URL:[Link]
Sources
Troubleshooting & Optimization
Purification of methyl 5-(azidomethyl)furan-2-carboxylate from reaction mixtures
Technical Support Center: Purification of Methyl 5-(azidomethyl)furan-2-carboxylate
Core Directive & Safety Warning
WARNING: AZIDE SAFETY PROTOCOLS REQUIRED
Before proceeding, you must validate the stability of your azide.
Molecule: Methyl 5-(azidomethyl)furan-2-carboxylate
Molecular Formula: C
- (Carbons) = 7
- (Oxygens) = 3
- (Nitrogens) = 3
-
Ratio:
Status: Isolable but Potentially Energetic. While the ratio > 3 suggests the compound is stable enough for isolation at room temperature, it contains a high-energy azide motif.
-
DO NOT Distill. Azides can explode upon heating or concentration to dryness.
-
DO NOT Use halogenated solvents (DCM/CHCl
) during the reaction with Sodium Azide (NaNngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> ) to prevent the formation of explosive di/tri-azidomethane. -
DO NOT Use metal spatulas (risk of shock sensitivity).[1][2]
Process Workflow
The following workflow outlines the purification logic, prioritizing the removal of inorganic azides before concentrating the organic phase.
Figure 1: Purification workflow emphasizing safety steps (Red) and separation logic.
Detailed Purification Protocol
Context: This compound is typically synthesized via nucleophilic substitution of methyl 5-(chloromethyl)furan-2-carboxylate with sodium azide. The primary impurities are unreacted chloride starting material, inorganic salts, and potential hydrolysis byproducts (furoic acid).
Step 1: Aqueous Workup (Removal of Inorganic Azide)
-
Why: Residual NaN
can form hydrazoic acid (HN ) if acidified, which is highly toxic and explosive.[2][3] -
Protocol:
-
Dilute the reaction mixture (typically in DMSO, DMF, or Acetone) with cold water (5x reaction volume).
-
Extract 3x with Ethyl Acetate (EtOAc) or Diethyl Ether .
-
Note: Avoid Dichloromethane (DCM) if excess NaN
is present to eliminate the risk of forming diazidomethane.
-
-
Wash the combined organic layers with Brine to remove residual DMF/DMSO.
-
Dry over anhydrous MgSO
or Na SO .
-
Step 2: Flash Column Chromatography
-
Why: Distillation is forbidden.[4][1][2][3][5] Crystallization is difficult as alkyl azides are often oils or low-melting solids.
-
Stationary Phase: Silica Gel (230-400 mesh).
-
Mobile Phase Strategy:
-
The azide group is generally less polar than the precursor chloride/bromide but more polar than simple alkanes.
-
The furan ester moiety makes the molecule moderately polar.
-
Recommended Gradient Table:
| Volume (CV) | Solvent A (Hexanes) | Solvent B (Ethyl Acetate) | Target Elution |
| 1-3 | 100% | 0% | Equilibration |
| 3-10 | 95% | 5% | Non-polar impurities |
| 10-20 | 90% | 10% | Product (R-N |
| 20-30 | 80% | 20% | Unreacted Chloride (R-Cl) |
| >30 | 50% | 50% | Polar byproducts / Acids |
-
TLC Visualization:
-
UV (254 nm): Strong absorption due to the conjugated furan ester.
-
Stain: KMnO
(oxidizes furan) or Anisaldehyde. The azide itself is not easily stained specifically, but the furan ring is reactive.
-
Troubleshooting Guide
Scenario 1: "I cannot separate the Azide product from the Chloride starting material."
-
Root Cause: The polarity difference between R-CH
-N and R-CH -Cl is small. -
Solution:
-
Change Solvent System: Switch from Hexane/EtOAc to Toluene/Hexane or DCM/Hexane (only after ensuring no inorganic azide remains). Toluene often provides better selectivity for pi-systems like furans.
-
Run Slower: Decrease the gradient slope (e.g., 0% to 10% B over 20 CVs).
-
Chemical Modification: If separation fails, treat the crude mixture with a scavenger. (Not typically needed for this specific pair, but good to know).
-
Scenario 2: "The product turns brown/black upon concentration."
-
Root Cause: Furan rings are acid-sensitive and prone to oxidative polymerization ("humin" formation), especially if trace acid was used or generated. Azides are also light-sensitive.
-
Solution:
-
Add Stabilizer: Add a trace of triethylamine (0.1%) to the chromatography solvent to neutralize silica acidity.
-
Temperature Control: Keep the water bath on the rotovap below 30°C .
-
Light Protection: Wrap the flask in aluminum foil immediately.
-
Scenario 3: "I see a new spot on TLC that wasn't there before."
-
Root Cause: Hydrolysis of the methyl ester to the carboxylic acid (Methyl 5-(azidomethyl)furan-2-carboxylate
5-(azidomethyl)furan-2-carboxylic acid). -
Solution: This occurs if the workup was too basic or if the silica is too acidic and wet. Ensure solvents are dry. The acid will stick to the baseline or elute very late with tailing.
Frequently Asked Questions (FAQs)
Q1: Can I distill this compound to purify it? A: ABSOLUTELY NOT. Even though the C/N ratio suggests borderline stability, heating azides is a severe explosion hazard. Purification must be limited to extraction and chromatography at ambient or low temperatures.
Q2: How should I store the purified azide?
A: Store at -20°C in the dark. Azides can decompose photochemically to release N
Q3: Is the methyl ester stable to the azide synthesis conditions?
A: Yes. The standard condition (NaN
Q4: How do I dispose of the aqueous waste containing excess Sodium Azide?
A: Do not pour directly down the drain (reacts with copper/lead pipes to form explosive metal azides). Quench the aqueous waste with nitrous acid (NaNO
References
-
Safety of Organic Azides: Bräse, S., et al. "Organic Azides: An Exploding Diversity of a Unique Class of Compounds." Angewandte Chemie International Edition, vol. 44, no.[3] 32, 2005, pp. 5188–5240. Link
-
C/N Ratio Rule: "Azide Safety Guidelines." University of California, Santa Cruz (UCSC). Link
- Furan Synthesis Context: Keegstra, M. A. "The reaction of furans with sodium azide." Tetrahedron, vol. 48, no. 13, 1992. (General reactivity context).
-
Handling Protocols: "Standard Operating Procedure: Organic Azides." Stanford University Environmental Health & Safety. Link
-
Compound Data: "Methyl 5-(chloromethyl)furan-2-carboxylate (Precursor Data)." PubChem, National Library of Medicine. Link
Sources
Storage conditions to prevent decomposition of azidomethyl furans
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the unique handling, stability, and storage challenges associated with azidomethyl furans.
Azidomethyl furans are highly versatile building blocks in click chemistry and drug development, but they present a "dual-threat" stability profile: they combine the explosive, energy-dense nature of organic azides with the oxidation- and acid-sensitive nature of the furan ring. Understanding the mechanistic causality behind their degradation is critical for safe and effective laboratory workflows.
Visual Workflow: The Degradation Logic of Azidomethyl Furans
To successfully store these compounds, you must first understand how they decompose. The diagram below illustrates the dual vulnerabilities of the molecule and the environmental triggers that initiate irreversible degradation.
Dual-pathway degradation logic of azidomethyl furans under improper storage conditions.
FAQ: Mechanistic Causes & Troubleshooting
Q1: Why do azidomethyl furans spontaneously decompose into a dark, viscous oil?
A: This is a symptom of a cascading degradation pathway. The electron-rich furan ring is highly susceptible to auto-oxidation and acid-catalyzed ring-opening[1]. Simultaneously, the azidomethyl group (-CH₂N₃) is thermodynamically unstable. If exposed to ambient light or room temperature, the azide can undergo photolytic or thermal cleavage, extruding nitrogen gas (N₂) and leaving behind a highly reactive, electron-deficient nitrene. This nitrene rapidly inserts into the C-H bonds or the
Q2: Can I store my azidomethyl furan neat (undiluted) if I keep it in the freezer?
A: Absolutely not. The stability of organic azides is governed by their energy density, which is calculated using the Carbon-to-Nitrogen (C/N) ratio. The formula is
Q3: Why is my storage vial building up pressure and popping its cap? A: Pressure buildup is a direct physical validation that your azide is decomposing and evolving nitrogen gas (N₂)[4]. This usually indicates that the storage temperature is too high, the vial is exposed to light, or the solvent contains trace impurities (like transition metals) that are catalyzing the decomposition. If a vial is pressurized, treat it as an extreme explosion hazard. Do not attempt to open it normally; it must be handled behind a blast shield and quenched immediately.
Q4: Why are metal spatulas and halogenated solvents strictly prohibited during the handling of these compounds? A:
-
Metals: Azides react readily with transition metals (especially copper, brass, and silver) to form metal azides. These are primary explosives that are incredibly shock-sensitive. Simply scraping a metal spatula against a glass thread can provide enough frictional energy to detonate trace metal azides[4],[5].
-
Halogenated Solvents: If you synthesized the azidomethyl furan using sodium azide, trace unreacted azide ions can react with solvents like dichloromethane (DCM) or chloroform to form diazidomethane or triazidomethane. These byproducts are notoriously unstable and can detonate with minimal input energy[6].
Quantitative Stability Thresholds & Storage Parameters
To ensure a self-validating safety system in your lab, adhere strictly to the quantitative parameters outlined in the table below.
| Parameter | Threshold / Guideline | Mechanistic Rationale |
| C/N Ratio Limit | Compounds below this ratio possess critical energy density. They must never be isolated neat and must be stored as a diluted solution[2]. | |
| Rule of Six | Provides insufficient steric and thermal dilution of the energetic functional group, requiring solvent dilution to prevent explosive propagation. | |
| Storage Temperature | Lowers the kinetic energy of the system below the activation barrier required for both N₂ extrusion and furan auto-oxidation[4]. | |
| Max Concentration | Prevents thermal runaway. If decomposition initiates, the solvent acts as a thermal sink to dissipate the exothermic energy. | |
| Max Synthesis Scale | Limits the total potential explosive yield in the event of a catastrophic thermal event during handling and purification[2]. |
Experimental Protocol: Safe Isolation and Storage Workflow
This step-by-step methodology ensures that the azidomethyl furan is isolated without triggering decomposition and is packaged to halt degradation pathways.
Phase 1: Safe Quenching and Extraction
-
Quench the Reaction: Terminate the azidation reaction by adding a mild aqueous buffer (pH 7.5 - 8.0). Causality: Maintaining a slightly basic pH prevents acid-catalyzed furan polymerization and ensures that highly toxic, volatile hydrazoic acid (HN₃) does not form (which occurs at pH < 7)[4],[1].
-
Solvent Extraction: Extract the aqueous layer using a polar aprotic solvent such as Ethyl Acetate or Diethyl Ether. Critical: Verify that absolutely no halogenated solvents (e.g., DCM) are used in this step to prevent the formation of explosive diazidomethanes[6].
-
Phase Separation: Use a plastic or ceramic spatula to stir or break up emulsions. Never introduce metal tools into the mixture[5].
Phase 2: Concentration and Inerting 4. Temperature-Controlled Concentration: Transfer the organic layer to a rotary evaporator. Set the water bath to a strict maximum of 25 °C . Causality: Elevated temperatures will provide the activation energy needed to initiate azide decomposition[5]. 5. Volume Monitoring: Do NOT evaporate the solution to dryness. Stop the evaporation when the concentration reaches approximately 1.0 M [7]. 6. Degassing: Transfer the concentrated solution to an amber glass vial (to block photolytic UV degradation). Sparge the solution gently with Argon gas for 2–3 minutes. Causality: Displacing dissolved oxygen eliminates the primary oxidizing agent responsible for furan ring degradation.
Phase 3: Long-Term Storage 7. Sealing: Seal the vial with a PTFE-lined cap. Avoid rubber septa for long-term storage as they can degrade and introduce organic contaminants. 8. Temperature Control: Store the vial in a dedicated, explosion-proof laboratory freezer at -20 °C or -80 °C [4]. Ensure the storage area is completely segregated from Brønsted acids, carbon disulfide, and heavy metals.
References
-
Sodium Azide and Organic Azides: Standard Operating Procedure . ucsb.edu. 4
-
Safe Handling of Azides . pitt.edu. 7
-
School of Chemistry SOP For Handling Azides And Other Potentially Explosive Materials . ucd.ie. 6
-
Azide Compounds - Environmental Health and Safety . fsu.edu. 2
-
Azides - Safe Work Procedure . uvic.ca. 5
-
The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions . researchgate.net. 1
-
Synthesis of 2-Azidomethyl-5-ethynylfuran: A New Bio-Derived Self-Clickable Building Block . researchgate.net. 3
Sources
Troubleshooting low conversion rates in furan-based click chemistry
Topic: Troubleshooting Low Conversion Rates in Furan-Maleimide Cycloadditions
Introduction: The "Click" That Isn't Always Quick
Welcome to the Advanced Application Support Center. You are likely here because your furan-maleimide conjugation—often marketed as a "click" reaction due to its orthogonality—is failing to reach high conversion. Unlike the copper-catalyzed azide-alkyne cycloaddition (CuAAC), the furan-maleimide Diels-Alder (DA) reaction is reversible and kinetically sensitive .
This guide moves beyond basic stoichiometry. We will treat your reaction as a dynamic equilibrium system, analyzing the three primary failure modes: Kinetic Stalling , Thermodynamic Reversion (Retro-DA) , and Oxidative Degradation .
Diagnostic Workflow
Before altering your protocol, identify your specific failure mode using this logic flow.
Figure 1: Diagnostic triage for furan-based click chemistry failures.
Module 1: Kinetic Stalling (The "Frozen" Reaction)
The Problem: The reaction plateaus at 40–60% conversion despite leaving it for 24+ hours. The Cause: Diels-Alder is a second-order reaction. In dilute conditions (common in bioconjugation), the rate is exponentially slower. Furthermore, organic solvents often stabilize the starting materials rather than the transition state.
Troubleshooting Q&A
Q: I am running the reaction in DMF/DMSO to ensure solubility, but it's too slow. Should I add heat?
A: Proceed with caution. While heat accelerates the forward rate (
-
The Fix: Instead of heat, switch the solvent system. Use the "On-Water" Effect .
-
The Mechanism: Water accelerates Diels-Alder reactions via hydrophobic collapse (forcing non-polar reactants together) and hydrogen bonding to the maleimide carbonyls, which lowers the LUMO energy, making it more electrophilic [1, 2].
-
Evidence: Rate accelerations of 100x–1000x are observed in water compared to organic solvents, even if the reactants are heterogeneous (emulsion) [3].
Q: My furan is electron-poor (e.g., attached to an amide or ester). Is this a problem? A: Yes. The DA reaction requires an electron-rich diene (furan) and an electron-poor dienophile (maleimide).[1][2]
-
The Fix: If you cannot change the furan structure, you must increase the local concentration.
-
Strategy: Use a "solvent-free" melt if possible, or increase concentration to >1.0 M. If working with biomolecules, use a large excess (10–20 equiv) of the small molecule partner.
Module 2: Thermodynamic Reversibility (The "Unclicking")
The Problem: NMR shows product formation in the reaction mixture, but after column chromatography or lyophilization, the yield drops significantly. The Cause: The Retro-Diels-Alder (rDA) reaction.[3][4][5][6][7][8] The adduct is thermally unstable. Endo adducts (kinetically favored) revert to starting materials faster than exo adducts [4].
Troubleshooting Q&A
Q: I heated the reaction to 80°C to push conversion, but got less product.
A: You likely pushed the equilibrium back to the starting materials. The DA reaction is exothermic (
-
The Rule: High temperature favors the reactants (entropy driven). Low temperature favors the product (enthalpy driven).
-
The Fix: Run the reaction at moderate temperature (40–50°C) to overcome the activation barrier, then cool to 4°C to shift the equilibrium toward the adduct before workup.
Q: My product degrades on the silica column. A: Silica is slightly acidic and the column process generates heat of adsorption.
-
The Fix:
-
Perform purification at 4°C if possible.
-
Switch to Reverse Phase (C18) chromatography, which is gentler and allows water-based elution (stabilizing the adduct).
-
Avoid removing solvent under high vacuum with a hot water bath (>40°C).
-
Module 3: Chemical Integrity & Side Reactions
The Problem: No product is formed, and the furan peaks in NMR/HPLC have disappeared or shifted to complex multiplets. The Cause: Furan is highly susceptible to oxidation (forming 2,5-dioxo-derivatives) or ring-opening, especially in the presence of singlet oxygen or radical initiators [5].
Troubleshooting Q&A
Q: I am working on an open bench. Could oxygen be the issue? A: Absolutely. Furan can act as a singlet oxygen scavenger.
-
The Fix: Degas all buffers/solvents with Argon or Nitrogen for 15 minutes prior to reaction. Protect the reaction from bright light, which can photosensitize dissolved oxygen.
Q: Can I use thiol scavengers to remove excess maleimide? A: Yes, but be careful. Thiols react rapidly with maleimides (Michael addition). If you add thiols before the DA reaction is complete, the thiol will outcompete the furan.
-
Protocol: Only add thiol (e.g., cysteine, mercaptoethanol) after you have confirmed DA conversion.
Standardized Validation Protocol: The "On-Water" Method
Use this protocol to validate your reagents. If this fails, your reagents are likely degraded.
Reagents:
-
Furan-modified substrate (1.0 equiv)
-
Maleimide-modified partner (1.5 equiv)
-
Solvent: 100% Water (or 95:5 Water:Ethanol if strictly necessary for wetting).
Procedure:
-
Preparation: Dissolve the furan substrate in minimal water. If insoluble, create a fine suspension by sonication.
-
Addition: Add the maleimide partner.
-
Reaction: Stir vigorously at Room Temperature (25°C) for 12–24 hours.
-
Note: Vigorous stirring is critical to maximize the interfacial surface area if the system is heterogeneous.
-
-
Monitoring: Check by TLC or LC-MS.
-
Success Indicator: Disappearance of the maleimide UV signature (approx 300nm) and appearance of the adduct.
-
-
Workup:
-
Do NOT heat.
-
Lyophilize directly or purify via C18 cartridge eluting with Water/Acetonitrile gradients.
-
Summary Data Table: Solvent Effects on Kinetics
| Solvent System | Relative Rate ( | Mechanism of Action | Recommended For |
| Water (100%) | 700x - 1000x | Hydrophobic acceleration; H-bond activation | Bioconjugation; Slow reactions |
| Methanol/Ethanol | 10x - 20x | H-bonding to dienophile | Solubilizing hydrophobic linkers |
| Acetonitrile | 1x (Reference) | Dipole-dipole stabilization | Standard organic synthesis |
| Toluene/Benzene | 0.5x | Solvation of hydrophobic reactants | High-temp reactions (avoid for click) |
Data approximated from Breslow et al. [1] and Rideout et al. [3].
References
-
Breslow, R. (1991). Hydrophobic effects on organic reactions in water.[9] Accounts of Chemical Research, 24(6), 159–164. [Link]
-
Rideout, D. C., & Breslow, R. (1980). Hydrophobic acceleration of Diels-Alder reactions.[9][10] Journal of the American Chemical Society, 102(26), 7816–7817. [Link]
-
Gandini, A. (2013). The furan/maleimide Diels–Alder reaction: A versatile click–unclick tool in macromolecular synthesis.[1][6][8] Progress in Polymer Science, 38(1), 1–29. [Link]
-
Boutelle, R. C., & Northrop, B. H. (2011). Substituent Effects on the Reversibility of Furan–Maleimide Cycloadditions.[3][5] The Journal of Organic Chemistry, 76(19), 7994–8002. [Link]
-
Lamberto, M., et al. (2019). Furan oxidation based cross-linking: A new approach for the study and targeting of nucleic acid and protein interactions.[11] Organic & Biomolecular Chemistry, 17, 4936-4950. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Overcoming the Reversibility in the Diels–Alder Reaction of Bio-Based Electron-Poor Furans with Maleimides Through Liquid-to-Solid Phase Transition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Study of the Diels–Alder and retro-Diels–Alder reaction between furan derivatives and maleimide for the creation of new materials - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. orbi.uliege.be [orbi.uliege.be]
- 7. Kinetic Study of the Diels–Alder Reaction between Maleimide and Furan-Containing Polystyrene Using Infrared Spectroscopy [mdpi.com]
- 8. Kinetic Study of the Diels–Alder Reaction between Maleimide and Furan-Containing Polystyrene Using Infrared Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cs.gordon.edu [cs.gordon.edu]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
A Senior Application Scientist's Guide to FTIR Spectrum Analysis of the Azide Peak in Furan Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and development, the furan scaffold remains a cornerstone of medicinal chemistry, prized for its versatile reactivity and presence in numerous bioactive molecules. The introduction of the azide functional group (-N₃) onto this heterocyclic core has unlocked powerful synthetic pathways, most notably through bioorthogonal "click chemistry," enabling the facile construction of complex molecular architectures.[1] The precise and unambiguous identification of the azide moiety is therefore paramount. Among the arsenal of analytical techniques available, Fourier-Transform Infrared (FTIR) spectroscopy stands out as the most direct and reliable method for this purpose, owing to the unique vibrational signature of the azide's asymmetric stretch.[2]
This guide provides an in-depth comparison of the FTIR spectral analysis of the azide peak in various furan derivatives. We will explore the characteristic features of the azide vibration, the subtle yet significant shifts induced by the furan ring's electronic environment, and how this compares to alternative functional groups. This document is designed to move beyond a simple recitation of wavenumbers, offering insights into the causality behind spectral observations and providing actionable experimental protocols.
The Workflow of FTIR Analysis: A Visual Overview
The journey from a synthesized azide-functionalized furan derivative to an interpretable spectrum follows a logical and systematic workflow. This process ensures the acquisition of high-quality data, which is fundamental for accurate structural elucidation and reaction monitoring.
Caption: A generalized workflow for the FTIR analysis of azide-functionalized furan derivatives using an ATR accessory.
The Azide Asymmetric Stretch: A Distinctive Spectroscopic Marker
The azide functional group possesses a strong and sharp absorption band corresponding to its asymmetric stretching vibration (νₐ(N₃)). This peak typically appears in a relatively "clean" region of the mid-infrared spectrum, between 2160 and 2080 cm⁻¹ , making it an excellent diagnostic tool.[2] The intensity of this band is notably strong due to the large change in dipole moment during the asymmetric stretching motion.
The precise position of the azide peak is sensitive to its local electronic and physical environment. This sensitivity, while a potential source of variation, provides valuable structural information.
Factors Influencing the Azide Peak Position
The electronic nature of the substituent attached to the azide group and the surrounding solvent environment are the primary factors that modulate the frequency of the azide asymmetric stretch.
Caption: Key factors influencing the position of the azide asymmetric stretching vibration in an FTIR spectrum.
Electronic Effects: The electron-donating or electron-withdrawing nature of the furan ring and any other substituents can influence the azide peak position. Electron-withdrawing groups tend to increase the bond order of the N-N bonds within the azide moiety, leading to a blueshift (higher wavenumber). Conversely, electron-donating groups can cause a redshift (lower wavenumber).
Solvent Effects: Hydrogen bonding plays a crucial role in the spectral position of the azide peak. In protic solvents, such as water and alcohols, hydrogen bonding to the terminal nitrogen of the azide group restricts its vibration, resulting in a blueshift. In aprotic solvents, like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO), the absence of hydrogen bonding leads to a redshift of the azide peak.[3]
Azide Peak Positions in Furan Derivatives: A Comparative Analysis
| Furan Derivative | Predicted/Observed Azide Peak (νₐ(N₃)) (cm⁻¹) | Comments |
| Furan-2-carbonyl azide | ~2140 | The carbonyl group is electron-withdrawing, which may contribute to a slightly higher wavenumber. |
| 2-Azidofuran | Predicted: ~2120-2130 | The furan ring is generally considered electron-rich, which might lead to a slightly lower wavenumber compared to alkyl azides. |
| 3-Azidofuran | Predicted: ~2120-2130 | Similar to 2-azidofuran, with minor differences expected due to the position of attachment. |
| 2-(Azidomethyl)furan | Predicted: ~2100-2110 | The azide is attached to a methylene group, which is then attached to the furan ring. This will likely result in a peak position similar to other alkyl azides. |
Note: The predicted values are based on general trends observed for organic azides and require experimental verification.
Comparison with Alternative Functional Groups for Click Chemistry
The azide-alkyne cycloaddition is the most prominent "click" reaction, but other functional group pairings can also be employed.[4][5] A comparison of their FTIR signatures is essential for researchers exploring alternative synthetic strategies.
| Functional Group | Characteristic Peak(s) | Wavenumber (cm⁻¹) | Intensity | Comments |
| Azide | νₐ(N₃) | 2160 - 2080 | Strong, Sharp | Highly diagnostic and typically in a clean spectral region.[2] |
| Terminal Alkyne | ν(C≡C) | 2260 - 2100 | Weak to Medium, Sharp | Can be weak or absent in symmetrical internal alkynes. |
| ν(≡C-H) | 3330 - 3270 | Strong, Sharp | A very useful diagnostic peak for terminal alkynes. | |
| Nitrile | ν(C≡N) | 2260 - 2220 | Medium to Strong, Sharp | Can sometimes overlap with the alkyne C≡C stretch. |
| Tetrazole | Ring Vibrations | 1640 - 1560 (C=N), 1455 (N=N) | Medium to Strong | The spectrum is more complex with multiple characteristic peaks. |
Experimental Protocol: ATR-FTIR Analysis of an Azide-Functionalized Furan Derivative
Attenuated Total Reflectance (ATR) is a convenient and widely used sampling technique for FTIR that requires minimal sample preparation.[6]
Objective: To obtain a high-quality FTIR spectrum of a liquid or solid azide-functionalized furan derivative.
Materials:
-
FTIR spectrometer equipped with an ATR accessory (e.g., diamond or zinc selenide crystal)
-
Sample of the azide-functionalized furan derivative (liquid or solid)
-
Solvent for cleaning (e.g., isopropanol or acetone)
-
Lint-free wipes
Procedure:
-
Prepare the ATR Accessory:
-
Ensure the ATR crystal is clean and dry. Clean the crystal surface with a lint-free wipe soaked in an appropriate solvent (e.g., isopropanol) and allow it to dry completely.
-
-
Collect the Background Spectrum:
-
With the clean, empty ATR accessory in the spectrometer's sample compartment, collect a background spectrum. This will account for the absorbance of the ATR crystal and any atmospheric components (e.g., CO₂, water vapor).
-
-
Apply the Sample:
-
For liquid samples: Place a small drop of the liquid directly onto the center of the ATR crystal to completely cover the crystal surface.
-
For solid samples: Place a small amount of the solid powder onto the ATR crystal and apply pressure using the ATR's pressure clamp to ensure good contact between the sample and the crystal.
-
-
Collect the Sample Spectrum:
-
With the sample in place, collect the sample spectrum. The spectrometer's software will automatically ratio the single-beam sample spectrum against the single-beam background spectrum to generate the absorbance or transmittance spectrum.
-
-
Clean Up:
-
Remove the sample from the ATR crystal.
-
Clean the crystal thoroughly with a lint-free wipe and an appropriate solvent to remove all traces of the sample.
-
Verify the cleanliness by collecting a new spectrum and ensuring no sample peaks are present.
-
Data Processing and Interpretation:
-
Baseline Correction: If necessary, perform a baseline correction to ensure all peaks originate from a flat baseline.
-
Peak Picking: Identify the prominent peaks in the spectrum, paying close attention to the region between 2160 and 2080 cm⁻¹ for the characteristic azide asymmetric stretch.
-
Analysis: Compare the observed peak positions with the expected values for the azide functional group and other functional groups present in the molecule. Note any shifts in the azide peak and correlate them with the electronic and solvent environment.
Conclusion
FTIR spectroscopy is an indispensable tool for the characterization of azide-functionalized furan derivatives. The strong and sharp asymmetric stretching vibration of the azide group provides a clear and reliable diagnostic peak. Understanding the factors that influence the position of this peak, such as the electronic environment of the furan ring and the solvent used for analysis, allows for a more nuanced interpretation of the spectral data. By comparing the FTIR signature of the azide group with those of alternative "click" chemistry functionalities, researchers can make informed decisions about their synthetic strategies and analytical methods. The provided experimental protocol for ATR-FTIR analysis offers a practical guide for obtaining high-quality data, ensuring the confident identification and characterization of these important molecules in the pursuit of novel therapeutics. While this guide provides a comprehensive overview, further experimental work is needed to build a more extensive database of FTIR spectra for a wider variety of simple azidofuran derivatives, which will further enhance our understanding of the structure-spectrum relationship in this important class of compounds.
References
-
Mettler Toledo. (n.d.). Click Reactions and Click Chemistry Tools for In-Situ Monitoring. Retrieved from [Link]
-
Wikipedia. (2024, February 20). Click chemistry. In Wikipedia. Retrieved from [Link]
-
Bräse, S., Gil, C., Knepper, K., & Zimmermann, V. (2005). Organic Azides: An Exploding Diversity of a Unique Class of Compounds. Angewandte Chemie International Edition, 44(37), 5188-5240. [Link]
-
Gasse, P., Stensitzki, T., & Müller-Werkmeister, H. M. (2024). 2D-IR spectroscopy of azide-labeled carbohydrates in H₂O. The Journal of Chemical Physics, 161(19). [Link]
-
Spada, A., et al. (2025). Mid-infrared enhanced spectrochemical detection using azide vibrational probes. Biosensors and Bioelectronics, 269, 116912. [Link]
- Vandenbroucke, S., et al. (2021). An IR Spectroscopy Study of the Degradation of Surface Bound Azido-Groups in High Vacuum. Langmuir, 37(43), 12608-12615.
- Kade, M. J., et al. (2010). Thiol-yne 'Click' Chemistry as a Route to Functional Lipid Mimetics. Polymer Chemistry, 1(8), 1174-1176.
-
Lieber, E., & Oftedahl, E. (1959). Notes- Infrared Spectra of Acid Azides. The Journal of Organic Chemistry, 24(7), 1014–1016. [Link]
-
Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved from [Link]
-
Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy. Retrieved from [Link]
- Ye, S., et al. (2009). FTIR analysis of GPCR activation using azido probes.
-
ResearchGate. (n.d.). FTIR (Fourier transform infrared spectroscopy) spectra of AZ and blank.... Retrieved from [Link]
-
Agilent Technologies, Inc. (2011). Quantitative analysis using ATR-FTIR Spectroscopy. Retrieved from [Link]
-
YouTube. (2013, January 10). FTIR Spectroscopy - Liquid IR Spectroscopy. Retrieved from [Link]
-
ResearchGate. (n.d.). FT-IR spectra of (a) azide terminal PAA; the azide appears at 2110 cm.... Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 29). ATR-FTIR. Retrieved from [Link]
-
Pitsch, N., et al. (2023). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. Molbank, 2023(2), M1654. [Link]
- Zhang, Y., et al. (2023). Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications.
- Tucker, M. J., et al. (2007). 2D IR photon echo of Azido- probes for Biomolecular Dynamics. The Journal of Physical Chemistry B, 111(31), 9129-9131.
- Wang, R., et al. (2024). Synthesis and Characterization of 3,4-Bis[3(2-azidoethoxy)furazan-4-yl]furoxan (DAeTF)
- Al-Niaimi, M. H., Al-Amiery, A. A., & Kadhum, A. A. H. (2016). Preparing and Characterization of Some Heterocyclic Compounds with Studying Their Biological Activity. Journal of Al-Nahrain University, 19(2), 113-120.
-
PubChem. (n.d.). Furan-2-carbonyl azide. Retrieved from [Link]
-
ResearchGate. (n.d.). Figure S19 . IR spectrum (KBr) of 2-azido-1-(4-bromophenyl)ethanol ( 13 ).. Retrieved from [Link]
-
University of Dayton. (1965). The infrared spectra of furan, tetrahydrofuran, and some of their methyl substituted derivatives. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]
-
ResearchGate. (n.d.). Azide‐Induced Furan Ring Opening for the Synthesis of Functionalized Indoles | Request PDF. Retrieved from [Link]
-
ResearchGate. (n.d.). The photoelectron spectra and electronic structure of 2-carbonyl furans. Retrieved from [Link]
-
NIST. (n.d.). Furan. In NIST Chemistry WebBook. Retrieved from [Link]
-
ResearchGate. (n.d.). Infrared (IR) spectra of azide in HN 3 , CH3N3 and AZT (in cm -1 ).. Retrieved from [Link]
-
NIST. (n.d.). Furan, 2-methyl-. In NIST Chemistry WebBook. Retrieved from [Link]
- Wang, H., et al. (2023).
- Adejoro, I. A., & Ojo, S. A. (2017). Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative.
Sources
Safety Operating Guide
Personal protective equipment for handling Methyl 5-(azidomethyl)furan-2-carboxylate
Executive Safety Assessment
Treat as a High-Energy Intermediate. While Methyl 5-(azidomethyl)furan-2-carboxylate is a valuable building block for "Click Chemistry" and heterocyclic synthesis, it combines two distinct hazard classes: a furan ester (skin permeator/irritant) and an organic azide (potential explosophore).
Standard laboratory PPE is insufficient for this compound. The presence of the azidomethyl group (
Technical Hazard Analysis (The "Why")
To justify the safety protocols below, we must validate the stability of the molecule using the Carbon/Nitrogen (C/N) Ratio , the industry standard for organic azide safety.
Compound: Methyl 5-(azidomethyl)furan-2-carboxylate
Molecular Formula:
Stability Calculation
The safety of an organic azide is estimated by the ratio of carbon and oxygen atoms to nitrogen atoms.
- (Carbon): 7
- (Oxygen): 3
- (Nitrogen): 3
Interpretation:
-
Threshold: A ratio
indicates a highly unstable, explosive compound. -
Assessment: At 3.33 , this compound is technically "stable" for storage and handling. However, it is close to the borderline.
-
Operational Implication: It is unlikely to detonate spontaneously at room temperature, but it will decompose violently if heated, subjected to friction (ground glass joints), or concentrated to dryness.
Personal Protective Equipment (PPE) Matrix
Critical Insight on Gloves: Standard nitrile gloves have poor chemical resistance to esters .[1][2] Furan esters can permeate thin nitrile in <1 minute. You must use a "Double-Gloving Strategy" or Laminate gloves for stock solutions.
| PPE Category | Standard Requirement | Advanced/Scale-Up Requirement (>1g) | Technical Rationale |
| Eye/Face | Chemical Splash Goggles (ANSI Z87.1) | Face Shield + Goggles | Safety glasses provide no protection against the omnidirectional shockwave of an azide decomposition. |
| Hand (Inner) | 4-mil Nitrile | 4-mil Nitrile | Acts as a second skin; white color helps visualize contamination. |
| Hand (Outer) | Silver Shield / Laminate (or thick Butyl) | Silver Shield / Laminate | Critical: Nitrile degrades rapidly against esters. Laminate offers >4hr breakthrough time. |
| Body | Nomex/Flame-Resistant Lab Coat | Nomex Coat + Blast Shield | Synthetic lab coats can melt into skin during a flash fire. A portable blast shield is mandatory for synthesis. |
| Respiratory | Fume Hood (Face Velocity 100 fpm) | Fume Hood + N95 (if solid handling) | Azides are toxic cytochrome c oxidase inhibitors (similar to cyanide). Prevent dust inhalation.[3][4] |
PPE Decision Logic (Visualization)
This diagram outlines the decision-making process for selecting the correct protective gear based on the scale of your operation.
Figure 1: PPE Selection Decision Tree based on reaction scale and concentration risks.
Operational Protocol: Safe Handling Workflow
Step 1: Weighing & Transfer
-
Tooling: Use Teflon or Ceramic spatulas only. Metal spatulas can create friction or react to form metal azides (highly explosive) if moisture is present.
-
Static Control: Use an anti-static gun on the weighing boat. Organic azides are shock/spark sensitive.
-
Container: Weigh into a plastic or wide-mouth glass vial. Avoid ground glass joints (e.g., standard flasks with stoppers) for storage, as azide dust in the joint can detonate upon opening.
Step 2: Solubilization
-
Solvent Choice: Dissolve immediately. Do not leave the solid dry for extended periods.
-
Incompatibility: Avoid Halogenated Solvents (DCM, Chloroform) if possible.[5][6]
-
Reason: Azides can react with DCM over time to form Di-azidomethane (
), which is extremely explosive. Use Ethyl Acetate, Toluene, or DMF if chemistry permits.
-
Step 3: Reaction & Isolation
-
Temperature: Maintain
. -
Concentration: NEVER distill to dryness on a rotary evaporator.
-
Protocol: Always leave a "cushion" of solvent. If you must switch solvents, co-evaporate but stop while still wet.
-
Emergency & Disposal (The "Exit" Strategy)
Spills
-
Do not wipe dry. Dry friction triggers detonation.
-
Wet Method: Cover the spill with a solvent-soaked pad (ethanol or water).
-
Wipe: Gently wipe up the wet slurry.
Disposal (Quenching)
NEVER pour azide solutions down the drain. They react with copper/lead plumbing to form heavy metal azides, which can explode pipes.[7]
Recommended Quench Method (Staudinger Reduction): Before disposal, convert the azide to a stable amine.
-
Dilute the reaction mixture.
-
Add excess Triphenylphosphine (
) and water. -
Stir for 12 hours. This reduces the
to an (amine) and nitrogen gas. -
Dispose of the resulting mixture as standard organic waste.
Figure 2: Waste Disposal Workflow ensuring complete deactivation of the azide functionality.
References
-
University of California, Santa Cruz (UCSC). "Organic Azide Safety Guidelines." UCSC Environmental Health & Safety.[Link]
-
American Chemical Society (ACS). "Safe Handling of Organolithium Compounds and Other Reactive Reagents." ACS Chemical Health & Safety.[Link]
-
Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). "Click Chemistry: Diverse Chemical Function from a Few Good Reactions." Angewandte Chemie International Edition, 40(11), 2004–2021. (Foundational text on Azide stability and utility). [Link]
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
